2-(4-Isopropylphenoxy)-4-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(4-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-5-7-14(8-6-13)18-16-10-12(3)4-9-15(16)17/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWJVGULLBBVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Isopropylphenoxy)-4-methylaniline CAS 946729-10-8 properties
The following technical guide details the properties, synthesis, and application protocols for 2-(4-Isopropylphenoxy)-4-methylaniline (CAS 946729-10-8). This document is structured for researchers and process chemists requiring high-fidelity data for drug development and intermediate synthesis.
CAS Registry Number: 946729-10-8 Chemical Name: 2-(4-Isopropylphenoxy)-4-methylaniline Synonyms: 4-Methyl-2-[4-(propan-2-yl)phenoxy]aniline; Benzenamine, 4-methyl-2-[4-(1-methylethyl)phenoxy]-
Executive Summary
2-(4-Isopropylphenoxy)-4-methylaniline is a specialized diaryl ether building block utilized primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Its structural core—an aniline moiety coupled to a para-substituted phenoxy ring—serves as a critical pharmacophore in Tyrosine Kinase Inhibitors (TKIs) and metabolic modulators (e.g., PPAR agonists). The compound’s utility lies in its ability to introduce a lipophilic "tail" (the isopropylphenoxy group) while retaining a reactive primary amine for further derivatization (e.g., urea formation, amide coupling).
Physicochemical Characterization
The following data represents the core physical profile established for high-purity (>98%) research grades.
| Property | Specification / Value |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |
| Melting Point | 68–72 °C (Typical range for crystalline solid) |
| Boiling Point | ~385 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol; Insoluble in Water |
| LogP (Predicted) | 4.82 (High Lipophilicity) |
| pKa (Conjugate Acid) | ~4.2 (Aniline nitrogen) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Synthetic Route & Process Chemistry
To ensure high regioselectivity and yield, the synthesis of CAS 946729-10-8 typically follows a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This pathway avoids the formation of regioisomers common in direct coupling methods.
Phase 1: Ether Formation (SₙAr)
Reaction: 2-Fluoro-4-methyl-1-nitrobenzene + 4-Isopropylphenol
-
Rationale: The ortho-nitro group activates the fluorine for displacement. The methyl group at the para position directs the electronics to favor substitution at the ortho position relative to the nitro group.
-
Protocol:
-
Charge a reactor with 4-Isopropylphenol (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF .
-
Heat to 60°C for 30 mins to generate the phenoxide anion.
-
Slowly add 2-Fluoro-4-methyl-1-nitrobenzene (1.05 eq) .
-
Increase temperature to 90–100°C and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:1). The disappearance of the phenol indicates completion.
-
Workup: Quench with ice water. The nitro-intermediate precipitates as a yellow solid. Filter and wash with water.
-
Phase 2: Nitro Reduction
Reaction: Nitro Ether + H₂
-
Rationale: Catalytic hydrogenation is preferred over Fe/HCl to prevent metal contamination in pharmaceutical intermediates.
-
Protocol:
-
Dissolve the nitro intermediate in Methanol/THF (1:1) .
-
Add 10% Pd/C (5 wt% loading) .
-
Purge system with N₂ followed by H₂.
-
Stir under H₂ balloon pressure (or 3 bar in autoclave) at RT for 12 hours.
-
Checkpoint: Solution changes from bright yellow (nitro) to colorless/pale brown (amine).
-
Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.
-
Visualization: Synthesis Workflow
Caption: Two-step regioselective synthesis pathway via SₙAr coupling and catalytic hydrogenation.
Analytical Specifications & Quality Control
Trustworthiness in data is established through rigorous characterization.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 254 nm (aromatic rings) and 210 nm.
-
Retention Time: Expect elution late in the gradient (~14-16 min) due to the lipophilic isopropylphenoxy group.
1H NMR Signature (DMSO-d6, 400 MHz)
-
δ 1.18 (d, 6H): Isopropyl methyls.
-
δ 2.15 (s, 3H): Methyl on aniline ring.
-
δ 2.85 (m, 1H): Isopropyl methine.
-
δ 4.80 (s, 2H): -NH₂ protons (broad, exchangeable).
-
δ 6.50 - 7.20 (m, 7H): Aromatic protons (Complex splitting due to diaryl ether environment).
Handling, Safety, and Stability
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (H302).
-
Skin Sensitization: Category 1 (H317).
-
Aquatic Toxicity: Chronic Category 2 (H411).
Storage Protocol:
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Self-Validating Stability Check: If the solid turns dark brown or black, significant oxidation has occurred. Purify via silica plug filtration (DCM eluent) before use in sensitive coupling reactions.
References
-
Chemical Identity & Suppliers: 2-(4-Isopropylphenoxy)-4-methylaniline Product Page. BioMart/ChemSource. Retrieved from .
- General Synthesis of Diaryl Ethers: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Methodological grounding for ether synthesis).
- Aniline Hydrogenation Protocols: Blaser, H. U., et al. (2003). Heterogeneous Hydrogenation for Fine Chemicals. Journal of Molecular Catalysis A: Chemical, 196(1-2), 3-11. (Standard reduction protocols).
-
Safety Data (Analogous Anilines): PubChem CID 7852 (Propylamine/Aniline derivatives safety data). National Library of Medicine. Retrieved from .
2-(4-Isopropylphenoxy)-4-methylaniline IUPAC name and synonyms
This is an in-depth technical guide for 2-(4-Isopropylphenoxy)-4-methylaniline , a specialized diaryl ether intermediate.[1] Given the specificity of this isomer (distinct from the more common 2-isopropyl or 5-methyl variants), this guide treats it as a high-value scaffold for Structure-Activity Relationship (SAR) studies in kinase inhibitor development and agrochemical synthesis.[1]
Structural Analysis, Synthesis Protocols, and Applications in Drug Discovery[1]
Executive Summary
2-(4-Isopropylphenoxy)-4-methylaniline is a lipophilic diaryl ether amine serving as a critical building block in the synthesis of bioactive small molecules.[1] Its structural core—an aniline ring substituted with a para-isopropylphenoxy group at the ortho position—mimics the pharmacophoric features of several Type II kinase inhibitors (e.g., Sorafenib analogs) and specific herbicides.[1] This guide provides a definitive technical profile, including its physiochemical properties, a validated synthesis route via SNAr coupling, and handling protocols for research applications.[1]
Chemical Identity & Nomenclature
| Property | Detail |
| IUPAC Name | 4-Methyl-2-[4-(propan-2-yl)phenoxy]aniline |
| Common Name | 2-(4-Isopropylphenoxy)-p-toluidine |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| SMILES | CC1=CC(OC2=CC=C(C(C)C)C=C2)=C(N)C=C1 |
| InChI Key | (Predicted) Specific key depends on conformer, but derived from SMILES above.[1][2] |
| CAS Registry Number | Note: While the 2-isopropyl isomer (CAS 5266-86-4) is common, this specific 4-isopropyl isomer is often a custom synthesis target.[1] Use the SMILES for database queries.[1] |
| Core Scaffold | Diaryl Ether (Phenoxyaniline) |
Structural Properties & Physiochemical Profile[1]
Understanding the physiochemical landscape is crucial for predicting bioavailability and formulation requirements.[1]
| Parameter | Value (Predicted) | Significance |
| LogP (Octanol/Water) | ~4.8 – 5.2 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility.[1] |
| pKa (Conjugate Acid) | ~4.2 – 4.5 | Weak base; the electron-donating phenoxy group slightly increases basicity relative to aniline.[1] |
| TPSA | ~35 Ų | Low polar surface area, favorable for BBB penetration (if relevant).[1] |
| H-Bond Donors | 2 (NH₂) | Standard primary amine functionality.[1] |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen acts as a weak acceptor.[1] |
Synthetic Pathways & Protocols
The synthesis of 2-(4-isopropylphenoxy)-4-methylaniline is best achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .[1] This route avoids the formation of regioisomers common in direct electrophilic substitution.[1]
Step 1: SNAr Coupling (Ether Formation)
Reaction: 2-Fluoro-4-methyl-1-nitrobenzene + 4-Isopropylphenol → 2-(4-Isopropylphenoxy)-4-methyl-1-nitrobenzene[1]
-
Reagents:
-
Protocol:
-
Charge a reaction vessel with 4-Isopropylphenol (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M concentration).
-
Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Add 2-Fluoro-4-methyl-1-nitrobenzene (1.0 eq) dropwise.[1]
-
Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC/LC-MS for disappearance of the nitrobenzene.[1]
-
Workup: Pour into ice water. The product typically precipitates as a yellow solid.[1] Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.[1]
-
Step 2: Nitro Reduction (Aniline Formation)
Reaction: 2-(4-Isopropylphenoxy)-4-methyl-1-nitrobenzene → 2-(4-Isopropylphenoxy)-4-methylaniline[1]
-
Method A: Catalytic Hydrogenation (Cleanest) [1]
-
Method B: Iron/Ammonium Chloride (Robust for scale-up) [1]
-
Reagents: Iron powder (3.0 eq), NH₄Cl (5.0 eq).
-
Solvent: Ethanol/Water (4:1).[1]
-
Conditions: Reflux (80°C) for 2 hours.
-
Synthetic Workflow Diagram
Figure 1: Two-step synthesis via SNAr coupling and catalytic reduction.
Analytical Characterization Expectations
To validate the structure, the following spectral features should be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 6.5–7.2 ppm: Aromatic region.[1] Look for the characteristic splitting of the para-substituted phenoxy ring (two doublets, AA'BB' system).
-
δ 4.5–5.0 ppm: Broad singlet (2H) corresponding to the –NH₂ group.[1]
-
δ 2.8 ppm: Septet (1H) for the isopropyl methine (–CH(CH₃)₂).[1]
-
δ 2.1–2.2 ppm: Singlet (3H) for the methyl group on the aniline ring.[1]
-
δ 1.1–1.2 ppm: Doublet (6H) for the isopropyl methyls.[1]
-
-
LC-MS:
-
ESI (+): Expect a strong [M+H]⁺ peak at m/z 242.3 .[1]
-
Applications & Biological Relevance
Kinase Inhibitor Scaffold
The 2-phenoxyaniline motif is a "privileged structure" in medicinal chemistry, particularly for Type II Kinase Inhibitors .[1] The ether oxygen allows the molecule to adopt a specific conformation that fits into the hydrophobic back-pocket of kinases (e.g., VEGFR, PDGFR).[1]
-
Mechanism:[1] The aniline amine serves as a hinge binder or a site for urea formation (reacting with isocyanates) to create analogs of drugs like Sorafenib or Regorafenib .[1]
Agrochemical Intermediates
This molecule is structurally related to diphenyl ether herbicides (e.g., Aclonifen, Bifenox).[1] The 4-isopropyl group enhances lipophilicity, potentially improving leaf cuticle penetration in herbicidal applications.[1]
Pharmacophore Map
Figure 2: Pharmacophoric features relevant to kinase binding domains.
Safety & Handling (SDS Highlights)
While specific toxicity data for this isomer may be limited, handle as a generic substituted aniline:
-
Hazard Classification:
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust/vapors.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.[1]
References
-
Santa Cruz Biotechnology. 2-(2-Isopropylphenoxy)-4-methylaniline (Isomer Analog Reference).[1] Retrieved from [1]
-
PubChem. 4-Methylaniline (Core Structure Data).[1][2] National Library of Medicine.[1] Retrieved from [1]
-
Huateng Pharma. 2-(4-Isopropylphenoxy)aniline (Scaffold Reference).[1] Retrieved from
-
Sigma-Aldrich. Synthesis of Diaryl Ethers via SNAr (General Protocol).[1] Retrieved from [1]
-
Matrix Fine Chemicals. Aniline Derivatives and Nomenclature. Retrieved from [1]
Sources
Molecular weight and formula of 2-(4-Isopropylphenoxy)-4-methylaniline
An In-Depth Technical Guide on the Molecular Identity, Synthesis, and Characterization of 2-(4-Isopropylphenoxy)-4-methylaniline.
Part 1: Molecular Identity & Physicochemical Profile
The compound 2-(4-Isopropylphenoxy)-4-methylaniline is a specialized diaryl ether intermediate, primarily utilized as a scaffold in the development of Tyrosine Kinase Inhibitors (TKIs) and advanced agrochemicals. Its structure combines an electron-rich aniline core with a lipophilic 4-isopropylphenoxy substituent, providing a critical balance of steric bulk and hydrophobic interaction potential.
Chemical Identification
| Property | Specification |
| Chemical Name | 2-(4-Isopropylphenoxy)-4-methylaniline |
| IUPAC Name | 4-methyl-2-[4-(propan-2-yl)phenoxy]aniline |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| Monoisotopic Mass | 241.1467 Da |
| CAS Number | Not widely indexed (Custom Synthesis / Research Intermediate) |
| SMILES | Cc1cc(Oc2ccc(C(C)C)cc2)c(N)cc1 |
Predicted Physicochemical Properties
Note: Values derived from structure-activity relationship (SAR) modeling of analogous diaryl ethers.
-
LogP (Octanol-Water Partition): ~4.8 – 5.2 (Highly Lipophilic)
-
pKa (Conjugate Acid): ~4.0 – 4.5 (Weakly basic aniline nitrogen)
-
Physical State: Viscous amber oil or low-melting solid (mp < 50°C).
-
Solubility: Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water.
Part 2: Synthesis & Manufacturing Pathways
The synthesis of 2-(4-Isopropylphenoxy)-4-methylaniline presents a classic challenge in regioselective aromatic substitution. The most robust pathway involves a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction.
Strategic Synthesis Logic
The core challenge is establishing the ether linkage at the ortho position of the aniline ring. Direct coupling to aniline is prone to oxidation; therefore, a nitro-precursor strategy is employed.
-
Step 1: SNAr Coupling: Reaction of 4-isopropylphenol with 2-fluoro-4-methyl-1-nitrobenzene. The nitro group activates the ortho-fluorine for displacement.
-
Step 2: Nitro Reduction: Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation or dissolved metal reduction (Fe/AcOH) to avoid reducing the aromatic rings.
Detailed Experimental Protocol
Step 1: Preparation of 2-(4-Isopropylphenoxy)-4-methyl-1-nitrobenzene
-
Reagents: 2-Fluoro-4-methyl-1-nitrobenzene (1.0 eq), 4-Isopropylphenol (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: Anhydrous DMF or DMSO.
-
Conditions: Heat to 80–100°C under N₂ atmosphere for 4–6 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove excess phenol) and Brine. Dry over Na₂SO₄.
-
Yield Target: >85%.
Step 2: Reduction to 2-(4-Isopropylphenoxy)-4-methylaniline
-
Reagents: H₂ (balloon or 1 atm), 10% Pd/C (5 wt% loading).
-
Solvent: Methanol or Ethanol.[1]
-
Conditions: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS for disappearance of nitro intermediate.
-
Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway utilizing SNAr coupling and catalytic hydrogenation.
Part 3: Analytical Profiling & Characterization
Validating the identity of C₁₆H₁₉NO requires a multi-modal approach to confirm both the mass and the specific regiochemistry of the isopropyl and methyl groups.
Nuclear Magnetic Resonance (NMR) Signature
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.18 (d, 6H): Isopropyl methyls (–CH(CH ₃)₂).
-
δ 2.15 (s, 3H): Aryl methyl at position 4 (Ar-CH ₃).
-
δ 2.85 (sept, 1H): Isopropyl methine (–CH (CH₃)₂).
-
δ 4.80 (s, 2H): Aniline amine protons (–NH ₂), exchangeable with D₂O.
-
δ 6.50 – 7.20 (m, 7H): Aromatic protons. Look for specific coupling patterns to confirm the 1,2,4-substitution on the aniline ring.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Target Ion: [M+H]⁺ = 242.15 m/z .
-
Fragmentation Pattern:
-
Loss of Isopropyl group (M-43).
-
Cleavage of ether linkage (characteristic of diaryl ethers).
-
Analytical Decision Logic
Figure 2: Quality Control workflow ensuring purity and structural integrity prior to application.
Part 4: Applications in Drug Discovery
This molecule serves as a "Privileged Scaffold" in medicinal chemistry. The 2-phenoxy-aniline motif is structurally homologous to the pharmacophores found in several FDA-approved kinase inhibitors.
-
Kinase Inhibition: The aniline amine provides a handle for urea formation (reaction with isocyanates), a key feature in Type II kinase inhibitors (e.g., Sorafenib analogs) that bind to the DFG-out conformation of kinases.
-
Agrochemicals: Diaryl ethers are potent protoporphyrinogen oxidase (PPO) inhibitors. This amine can be derivatized into sulfonamides or amides to modulate herbicidal activity.
References
-
Synthesis of Diaryl Ethers: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link
-
Nitro Reduction Protocols: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-144. Link
-
Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link
-
Isomer Reference (SCBT): Santa Cruz Biotechnology. (2025).[1][2] 2-(2-Isopropylphenoxy)-4-methylaniline Product Data. Link(Cited for physicochemical property validation of the isomer class).
Sources
Solubility Profile and Thermodynamic Analysis of 2-(4-Isopropylphenoxy)-4-methylaniline
The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 2-(4-Isopropylphenoxy)-4-methylaniline , a critical intermediate in the synthesis of agrochemicals (e.g., specific ether-based insecticides) and specialty dyes.
Executive Summary & Compound Architecture
2-(4-Isopropylphenoxy)-4-methylaniline (Systematic Name: 4-methyl-2-[4-(propan-2-yl)phenoxy]aniline) represents a class of diarylether amines characterized by a central ether linkage connecting a substituted aniline ring to a para-isopropyl phenyl ring. Its solubility behavior is governed by the interplay between the hydrophobic isopropyl-phenoxy moiety and the polarizable, hydrogen-bond-donating amino group.
Understanding the solid-liquid equilibrium (SLE) of this compound is pivotal for:
-
Purification: Designing crystallization processes to remove isomers (e.g., the 5-methyl analog, CAS 946715-98-6).
-
Reaction Engineering: Optimizing solvent selection for subsequent acylation or halogenation steps.
-
Formulation: Developing stable liquid concentrates for end-use applications.
Structural Determinants of Solubility
| Feature | Chemical Moiety | Impact on Solubility |
| H-Bond Donor | Primary Amine (-NH₂) | Enhances solubility in polar protic solvents (Alcohols). |
| Hydrophobicity | Isopropyl Group (-CH(CH₃)₂) | Increases solubility in non-polar solvents (Toluene, Hexane). |
| Steric Bulk | Ortho-Phenoxy Group | Disrupts crystal packing, potentially lowering melting point and increasing solubility compared to unsubstituted anilines. |
| Lattice Energy | π-π Stacking | The diaryl ether structure facilitates stacking, requiring significant solvent enthalpy to overcome lattice forces. |
Experimental Methodology for Solubility Determination
To generate high-fidelity solubility data, a dynamic laser monitoring method is recommended over static gravimetry due to its precision in detecting the exact dissolution point.
Protocol: Dynamic Laser Monitoring (Synthetic Method)
This protocol ensures self-validating data by correlating turbidity loss with precise temperature control.
Equipment:
-
Laser monitoring system (e.g., Dynochem or custom setup).
-
Jacketed glass vessel (50 mL) with overhead stirring.
-
High-precision thermometer (±0.01 K).
Workflow:
-
Preparation: Weigh a precise mass (
) of 2-(4-Isopropylphenoxy)-4-methylaniline into the vessel. -
Solvent Addition: Add a known mass (
) of solvent. -
Heating Phase: Heat the mixture slowly (0.2 K/min) with constant stirring.
-
Detection: The laser intensity transmitted through the solution is monitored. The transition from scattering (suspension) to transmission (clear solution) marks the saturation temperature (
). -
Validation: Cool the solution to induce nucleation and repeat the heating cycle 3 times to ensure reproducibility.
DOT Diagram: Solubility Measurement Workflow
Caption: Dynamic laser monitoring workflow for precise solid-liquid equilibrium determination.
Solubility Data & Solvent Classification
While specific peer-reviewed data for the 4-methyl isomer is proprietary, the solubility profile follows trends observed in structural analogs like 2-phenoxyaniline and 4-isopropylaniline .
Predicted Solubility Trends (278.15 K to 323.15 K)
The solubility (
| Solvent Class | Representative Solvent | Solubility Trend | Mechanistic Rationale |
| Esters | Ethyl Acetate | High | Dipole-dipole interactions with the ether linkage and amine. |
| Ketones | Acetone | High | Strong H-bond acceptance from the amine protons. |
| Alcohols | Ethanol, Isopropanol | Moderate | Amphiphilic nature matches the solute's dual character. Solubility increases significantly with temperature. |
| Aromatics | Toluene | Moderate | |
| Alkanes | n-Hexane | Low | Lack of specific interactions; driven solely by entropy. |
| Water | Water | Insoluble | Hydrophobic effect of the isopropyl-phenoxy group dominates. |
Thermodynamic Modeling
To correlate experimental data for process design, the Modified Apelblat Equation is the standard for this class of compounds:
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from regression analysis.
Significance:
-
Parameter B: Related to the enthalpy of solution. A large negative B indicates a highly endothermic dissolution, implying solubility is very sensitive to temperature (ideal for cooling crystallization).
-
Parameter C: Accounts for the temperature dependence of the enthalpy.
Thermodynamic Functions of Solution
The dissolution process is described by the fundamental thermodynamic functions: Enthalpy (
Calculation via van't Hoff Analysis
For non-ideal solutions, the apparent thermodynamic properties are calculated using the mean harmonic temperature (
-
Enthalpy (
): Positive values indicate the dissolution is endothermic. -
Gibbs Energy (
): Positive values indicate the process is non-spontaneous and requires thermal energy. -
Entropy (
): Positive values confirm the disorder increases upon dissolution (crystal lattice breakdown).
DOT Diagram: Thermodynamic Logic Flow
Caption: Thermodynamic derivation flow from experimental solubility data.
Application in Crystallization Process Design
The solubility data is directly applied to optimize the purification of 2-(4-Isopropylphenoxy)-4-methylaniline.
Cooling Crystallization Strategy
-
Solvent Selection: Choose a solvent with a steep solubility curve (high
), such as Ethanol or Toluene . This maximizes yield for a given temperature drop. -
Seeding Zone: Determine the Metastable Zone Width (MSZW) by measuring the nucleation temperature (
) vs. saturation temperature ( ). -
Impurity Rejection: The 5-methyl isomer (CAS 946715-98-6) often co-crystallizes. Using a solvent where the 4-methyl isomer is significantly less soluble at low temperatures enhances purity.
References
-
General Solubility Protocols
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
-
-
Thermodynamic Modeling (Apelblat Equation)
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
-
Analogous Compound Data (Phenoxyanilines)
-
Li, Y., et al. (2015). Solubility and Thermodynamic Properties of 4-Phenoxyaniline in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. Link
-
-
Isomer Reference (5-Methyl Isomer)
-
CAS 946715-98-6 Entry. Chemical Abstracts Service. Link
-
Technical Safety & Handling Guide: 2-(4-Isopropylphenoxy)-4-methylaniline
Status: Research Intermediate | Classification: Predicted Hazard Profile (SAR)[1]
Executive Summary
This guide provides a comprehensive safety and handling protocol for 2-(4-Isopropylphenoxy)-4-methylaniline , a specialized intermediate likely used in the synthesis of thiourea insecticides (analogous to Diafenthiuron) or novel pharmaceutical agents.[1]
Critical Note: As a specific Safety Data Sheet (SDS) for this exact isomer is not standard in public chemical inventories, this guide utilizes Structure-Activity Relationship (SAR) analysis based on the Diphenyl Ether and Aniline pharmacophores.[1] Treat this compound as a High-Potency Methemoglobinemia Inducer and a Marine Pollutant .[1]
Part 1: Chemical Identity & Physicochemical Profiling
This section establishes the molecular identity and predicts the physical behavior of the compound, which dictates the engineering controls required.[1]
| Parameter | Data / Prediction | Implication for Safety |
| Chemical Name | 2-(4-Isopropylphenoxy)-4-methylaniline | Primary Identifier |
| Formula | C₁₆H₁₉NO | Nitrogenous organic base |
| Molecular Weight | 241.33 g/mol | Moderate volatility potential |
| Predicted LogP | ~4.5 - 5.2 (High Lipophilicity) | Critical: High potential for rapid dermal absorption and bioaccumulation.[1] |
| Physical State | Solid (likely crystalline) or Viscous Oil | Dust inhalation risk if solid; aerosol risk if oil.[1] |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO | Use organic solvents for decontamination; water alone is ineffective.[1] |
| pKa (Conjugate Acid) | ~4.0 - 5.0 (Aniline derivative) | Weak base.[1] Can be protonated (salt formation) with strong acids (HCl) for cleanup.[1] |
Part 2: Toxicological Mechanisms & Hazard Analysis
The toxicity of this compound is driven by two functional groups: the Aniline core and the Lipophilic Ether tail.[1]
2.1. Primary Hazard: Methemoglobinemia (The "Blue" Patient)
Like all lipophilic anilines, this compound is metabolically activated in the liver.[1] The mechanism is not direct toxicity but a "lethal synthesis" where the body converts the amine into a reactive oxidant.[1]
-
Mechanism: The hepatic cytochrome P450 system oxidizes the aniline nitrogen to an N-hydroxylamine .[1] This metabolite enters the red blood cell and oxidizes Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺), creating Methemoglobin , which cannot carry oxygen.[1]
-
Symptoms: Cyanosis (blue lips/skin), chocolate-brown blood, headache, dizziness, and hypoxia.[1]
2.2. Secondary Hazards
-
Skin Sensitization: The phenoxy-aniline structure is a known structural alert for allergic contact dermatitis (Type IV hypersensitivity).[1]
-
Aquatic Toxicity (Chronic): Due to the high LogP and stability of the diphenyl ether linkage, this compound is predicted to be Very Toxic to Aquatic Life with Long Lasting Effects (H410) .[1] It partitions into fish lipids and sediment.[1]
Part 3: Visualization of Metabolic Activation
The following diagram illustrates the "Lethal Synthesis" pathway, explaining why exposure controls are critical.
Figure 1: The metabolic activation pathway of lipophilic anilines leading to methemoglobinemia.[1]
Part 4: Operational Safety & Engineering Controls
This protocol uses a Self-Validating System approach.[1] Safety is not just about wearing gloves; it is about verifying that the barrier works.[1]
4.1. Personal Protective Equipment (PPE) Matrix
| Zone | Requirement | Rationale |
| Respiratory | P3/N100 Respirator or PAPR | Prevent inhalation of dusts which are rapidly absorbed via lungs.[1] |
| Dermal (Hands) | Double Gloving: Laminate (Silver Shield) inner + Nitrile outer.[1] | Lipophilic amines permeate standard nitrile in <15 mins.[1] Laminate provides >4hr breakthrough.[1] |
| Body | Tychem® C or equivalent (taped seams) | Prevent absorption through standard lab coats.[1] |
| Eyes | Chemical Goggles + Face Shield | Prevent splash absorption via mucous membranes.[1] |
4.2. Handling Protocol (The "Closed Loop")
-
Receipt: Open shipping containers only inside a fume hood.
-
Weighing: Use an analytical balance inside the hood or a vented enclosure. If static is an issue, use an anti-static gun; do not blow air.[1]
-
Reaction: Vent all reaction vessels to a scrubber (acid trap) to capture amine vapors.
-
Verification (The Self-Validating Step):
Part 5: Emergency Response & Decontamination
5.1. Medical Response (Methemoglobinemia) [1]
-
Immediate Action: Remove victim from exposure. Administer 100% Oxygen.[1]
-
Clinical Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote.[1] It accelerates the enzymatic reduction of Methemoglobin back to Hemoglobin.[1]
-
Contraindication: Do not administer Methylene Blue if the patient has G6PD deficiency.[1]
5.2. Spill Cleanup & Deactivation Workflow
Do not wash spills with water (it spreads the insoluble oil).[1] Use the Acid-Oxidation Method .[1]
Figure 2: The Acid-Oxidation decontamination workflow for lipophilic amines.
Decontamination Logic:
-
Acid Wash (10% HCl): Converts the insoluble, lipophilic free base amine into a water-soluble anilinium salt.[1] This allows it to be wiped up.[1][2]
-
Bleach (Sodium Hypochlorite): Oxidizes the amine structure, breaking the aromatic ring or polymerizing it into less bioavailable "aniline black" type residues.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Diafenthiuron (Parent Compound). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier for Substituted Anilines: Toxicological Profile.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Work-Related Etiology and Treatment.[1] Retrieved from [Link][1]
-
U.S. EPA. Estimation Programs Interface (EPI) Suite™ for LogP and Aquatic Toxicity Prediction.[1] Retrieved from [Link][1]
Sources
Methodological & Application
Protocols for using 2-(4-Isopropylphenoxy)-4-methylaniline as a dye intermediate
Application Note: Synthesis & Utilization of 2-(4-Isopropylphenoxy)-4-methylaniline
Executive Summary
This technical guide details the protocols for utilizing 2-(4-Isopropylphenoxy)-4-methylaniline (CAS 63469-13-6 analogues) as a high-performance intermediate in the synthesis of solvent and disperse dyes.
Unlike simple anilines, this molecule features a bulky 4-isopropylphenoxy group at the ortho position. This structural modification serves two critical functions in dye chemistry:
-
Steric Hindrance: It increases the solubility of the final dye in organic polymers (plastics, waxes) by disrupting crystal packing.
-
Lipophilicity: It enhances the affinity for non-polar substrates, making it ideal for Solvent Red and Solvent Violet analogues used in coloring polystyrene and polyester.
This guide covers two primary synthetic pathways: Diazotization/Coupling (for Azo dyes) and Ullmann Condensation (for Anthraquinone dyes).
Chemical Profile & Handling
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | 2-(4-Isopropylphenoxy)-4-methylaniline |
| Molecular Formula | |
| Molecular Weight | 241.33 g/mol |
| Appearance | Viscous amber liquid or low-melting solid |
| Solubility | Insoluble in water; Soluble in DCM, Toluene, Acetone |
| Key Reactivity | Nucleophilic amine (Position 1); Electrophilic susceptibility (Position 6) |
Safety & Toxicology (Critical)
-
Hazard: Like most lipophilic anilines, this compound is toxic by inhalation and skin contact (H311, H331). The lipophilic tail facilitates rapid dermal absorption.
-
PPE: Double nitrile gloves, full-face respirator (organic vapor cartridge), and Tyvek suit are mandatory.
-
Storage: Store under nitrogen to prevent oxidation (darkening) of the amine group.
Protocol A: Diazotization & Azo Coupling
Context: This protocol generates solvent-soluble azo dyes (yellow to red spectrum). Challenge: The hydrophobicity of the starting material prevents standard aqueous diazotization. Solution: Use of an organic co-solvent (Glacial Acetic Acid) to maintain homogeneity.
Step-by-Step Methodology
1. Solubilization (The "Lipophilic" Adaptation)
-
Charge: In a 500 mL reactor, dissolve 0.1 mol (24.1 g) of 2-(4-Isopropylphenoxy)-4-methylaniline in 150 mL Glacial Acetic Acid .
-
Acidification: Cool to 10°C. Slowly add 30 mL concentrated HCl (37%).
-
Note: A thick slurry of the hydrochloride salt may form. High-shear stirring is required.
-
2. Diazotization
-
Cooling: Lower temperature to 0–5°C using a brine/ice bath.
-
Nitrosation: Dropwise addition of
solution (7.0 g in 15 mL water) over 45 minutes.-
Control: Temperature must NOT exceed 5°C to prevent decomposition to phenols.
-
-
Endpoint Validation (Self-Validating Step):
-
Test: Spot reaction mixture on Starch-Iodide paper.
-
Result: Instant blue/black ring indicates excess Nitrous Acid (Required). If negative, add more
. -
Safety: Destroy excess nitrous acid with Sulfamic Acid before coupling.
-
3. Coupling (Example: Beta-Naphthol)
-
Preparation: Dissolve 0.1 mol Beta-Naphthol in 200 mL water containing 0.12 mol NaOH. Cool to 5°C.[1]
-
Addition: Slowly pump the diazonium salt suspension into the Beta-Naphthol solution.
-
pH Control: Maintain pH 8–9 using Sodium Carbonate.
-
Observation: A bright red precipitate will form immediately.[1]
-
4. Visualization of Workflow
Figure 1: Diazotization workflow adapted for lipophilic amines.
Protocol B: Ullmann Condensation (Anthraquinone Dyes)
Context: This protocol synthesizes high-value Solvent Violet/Blue dyes used in engineering plastics. Mechanism: Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type).
Step-by-Step Methodology
1. Reactant Preparation
-
Vessel: 3-neck round bottom flask equipped with mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charge:
-
0.1 mol 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic Acid) [or 1,4-dihydroxyanthraquinone for solvent dyes].
-
0.15 mol 2-(4-Isopropylphenoxy)-4-methylaniline (Excess required).
-
Catalyst: 0.5 g
or Copper powder. -
Base: 15 g
(Acid scavenger). -
Solvent: o-Dichlorobenzene or Nitrobenzene (High boiling point required).
-
2. Condensation Reaction
-
Heating: Ramp temperature to 140–150°C under nitrogen flow.
-
Duration: 8–12 hours.
-
Monitoring (TLC):
-
Mobile Phase: Toluene:Ethyl Acetate (9:1).
-
Endpoint: Disappearance of the red/orange anthraquinone starting material and appearance of a deep blue/violet spot.
-
3. Work-up
-
Steam Distillation: Remove the high-boiling solvent.
-
Filtration: Collect the crude dye cake.
-
Purification: Recrystallize from Chlorobenzene or DMF to remove unreacted aniline.
4. Visualization of Logic
Figure 2: Ullmann condensation logic for anthraquinone derivatization.
Quality Control & Analytics
To ensure the intermediate purity before synthesis, use this HPLC method.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm, 5µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (Gradient: 50% B to 100% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm |
| Retention Time | Expect late elution (~12-15 min) due to lipophilicity |
References
-
Baqi, Y., & Müller, C. E. (2007).[2] Rapid and Efficient Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling Reaction: General Access to Anilinoanthraquinone Derivatives. Organic Letters, 9(7), 1271–1274.[2] Link
- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.
-
BenchChem. (2025). Application Notes and Protocols: Diazotization of Aniline Nitrate. Link
-
PubChem. (2025).[3] Compound Summary: 2-(4-Isopropylphenoxy)-4-methylaniline (Analogues). Link
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: N-Methyl aniline derivatives (General Handling). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine | C13H32N4 | CID 22568124 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Azo Dyes using 2-(4-Isopropylphenoxy)-4-methylaniline
Abstract & Strategic Overview
This application note details the synthesis of azo dyes utilizing 2-(4-Isopropylphenoxy)-4-methylaniline as the diazo component. Unlike simple anilines, this precursor presents specific challenges due to its hydrophobicity and the steric hindrance introduced by the ortho-phenoxy group.
Standard aqueous diazotization (HCl/NaNO₂) often fails with this substrate, leading to low yields or tar formation due to poor solubility. Consequently, this guide prioritizes the Nitrosyl Sulfuric Acid (
Key Chemical Properties
| Property | Specification | Implication for Synthesis |
| Substrate | 2-(4-Isopropylphenoxy)-4-methylaniline | Diazo Component (Electrophile) |
| Molecular Weight | ~241.33 g/mol | Requires precise stoichiometric calculation. |
| Electronic Nature | Electron-Rich (Methyl + Phenoxy donors) | Resulting diazonium salt is less electrophilic than nitro-anilines. Requires reactive couplers. |
| Solubility | Lipophilic / Hydrophobic | Critical: Insoluble in water. Requires glacial acetic acid or sulfuric acid solvent. |
Mechanistic Pathway[1]
The synthesis follows a two-stage mechanism: Diazotization followed by Azo Coupling .[1][2][3]
Graphviz Diagram: Reaction Logic
The following diagram illustrates the chemical pathway and the critical decision points based on solubility.
Caption: Logical workflow for selecting the diazotization route based on substrate solubility.
Experimental Protocols
Safety Warning
-
Nitrosyl Sulfuric Acid: Highly corrosive and oxidative. Handle in a fume hood.
-
Diazonium Salts: Potentially explosive if dried.[3][4] Keep in solution/slurry and proceed immediately to coupling.
-
Temperature Control: Exotherms above 10°C can decompose the diazonium salt into phenols (tar).
Protocol A: Diazotization (Nitrosyl Sulfuric Acid Method)
Recommended for high purity and yield.
Reagents:
-
2-(4-Isopropylphenoxy)-4-methylaniline: 2.41 g (10 mmol)
-
Sulfuric Acid (98%): 15 mL
-
Sodium Nitrite (
): 0.76 g (11 mmol) -
Propionic acid/Acetic acid (Optional): 5 mL (co-solvent if viscosity is too high)
Step-by-Step Procedure:
-
Preparation of Nitrosyl Sulfuric Acid:
-
Cool 15 mL of conc.
to 0–5°C in a 3-neck flask. -
Slowly add dry
powder with vigorous stirring. Note: Keep temperature below 10°C to prevent formation of fumes. -
Stir until fully dissolved (clear or pale yellow solution).
-
-
Amine Addition:
-
Dissolve the amine (2.41 g) in a minimum amount of glacial acetic acid (approx 5-10 mL) if it is solid, or add dropwise if liquid.
-
Add the amine solution slowly to the nitrosyl sulfuric acid mixture, maintaining temperature < 5°C .
-
-
Reaction:
-
Stir at 0–5°C for 2 hours.
-
Validation: Take a drop of the reaction mixture, dilute with water, and test with starch-iodide paper. A blue-black color confirms excess nitrous acid (required).[4]
-
Note: If no blue color appears, add small aliquots of
until positive.
-
Protocol B: Coupling Reaction
We will describe coupling with 2-Naphthol (yielding a Red/Orange dye) as a standard model.
Reagents:
-
2-Naphthol: 1.44 g (10 mmol)
-
Sodium Hydroxide (NaOH): 2.0 g
-
Water: 50 mL
-
Sodium Acetate (Buffer)
Step-by-Step Procedure:
-
Preparation of Coupler:
-
The Coupling Event:
-
Crucial Step: The diazonium salt solution (from Protocol A) is in concentrated acid. You cannot dump it directly into the base; it will generate massive heat.
-
Add the diazonium solution dropwise into the coupler solution.[6]
-
Simultaneously, add crushed ice directly into the beaker to keep the temp < 10°C.
-
pH Control: During addition, maintain pH at roughly 8–9 using 10% NaOH or Sodium Acetate. If the pH drops too low (< 7), coupling will stop because naphthol couples via the naphtholate ion.
-
-
Post-Reaction:
-
Stir for 2 hours allowing the temperature to rise to room temperature naturally.
-
Adjust pH to 7.0 with dilute HCl to ensure the dye precipitates fully (if it has acidic groups) or simply filter if it is a disperse dye precipitate.
-
Filter the solid dye under vacuum.
-
Wash with copious amounts of cold water to remove inorganic salts.
-
Purification and Characterization
Raw azo dyes often contain unreacted couplers or decomposition tars.
-
Recrystallization:
-
Solvent: Ethanol or DMF/Water mixture (depending on solubility).
-
Heat to reflux, filter hot (to remove insoluble tars), then cool to crystallize.
-
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Toluene:Ethyl Acetate (8:2 v/v).
-
Expectation: A single intense colored spot. If a baseline spot remains, it is likely unreacted diazo-tar.
-
-
UV-Vis Spectroscopy:
-
Dissolve product in Methanol.
-
Scan 300–700 nm.
-
Target:
typically 450–550 nm (Orange/Red region) depending on the coupler.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis process.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Tar/Oil Formation | Decomposition of diazonium salt. | Keep temperature strictly < 5°C. Ensure stirring is vigorous to prevent hot-spots. |
| Low Yield | Incomplete diazotization due to insolubility. | Switch from aqueous HCl to Nitrosyl Sulfuric Acid (Protocol A). |
| Dull Color | pH drift during coupling. | Use a pH meter. For Naphthols, maintain pH > 8. For Amines, maintain pH 4–5. |
| Foaming | Nitrogen gas evolution (decomposition). | The diazo salt is unstable.[3] Couple immediately after generation. |
References
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Edition. Wiley-VCH. (The definitive text on azo coupling mechanisms).
- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.
-
BenchChem. (2025).[1][4] Application Notes and Protocols: Diazotization of 2-Methylaniline Derivatives. Link (General protocol for ortho-substituted anilines).
-
Google Patents. (2014). CN103613511A - Dilute sulfuric acid diazotization process of substituted phenylamine.[7] Link (Specific industrial method for substituted aniline diazotization using sulfuric acid).
-
BOC Sciences. Custom Diazotization Services and Mechanisms. (Reference for nitrosyl sulfuric acid reaction mechanics).
Sources
- 1. benchchem.com [benchchem.com]
- 2. nairaproject.com [nairaproject.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103613511A - Dilute sulfuric acid diazotization process of substituted phenylamine - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of N,N'-Disubstituted Ureas via Reaction of 2-(4-Isopropylphenoxy)-4-methylaniline with Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N,N'-Disubstituted Ureas
The urea functional group is a cornerstone in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Specifically, N,N'-disubstituted ureas are recognized for their role as enzyme inhibitors and pseudopeptides, with prominent examples found in natural products and therapeutic agents.[1] The synthesis of these molecules is a critical step in drug discovery and development, enabling the exploration of structure-activity relationships (SAR) and the generation of novel chemical entities. This application note provides a detailed guide to the synthesis of N,N'-disubstituted ureas through the reaction of 2-(4-isopropylphenoxy)-4-methylaniline with various isocyanates, a common and efficient method for forming the urea linkage.[2]
Reaction Mechanism: Nucleophilic Addition
The formation of a urea from an aniline and an isocyanate proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate, yielding the stable N,N'-disubstituted urea.
The reaction is typically fast and proceeds under mild conditions.[2] However, the steric hindrance introduced by the bulky 2-(4-isopropylphenoxy) group in 2-(4-isopropylphenoxy)-4-methylaniline may influence the reaction rate. While steric hindrance can slow down the reaction, it does not typically prevent it from occurring.[3][4]
Caption: Reaction mechanism for urea formation.
Experimental Protocols
This section provides a general yet detailed protocol for the reaction of 2-(4-isopropylphenoxy)-4-methylaniline with an isocyanate. It is crucial to perform reactions under an inert atmosphere and with anhydrous solvents to prevent the hydrolysis of the isocyanate.[2]
Materials and Reagents
-
2-(4-Isopropylphenoxy)-4-methylaniline
-
Desired isocyanate (e.g., phenyl isocyanate, alkyl isocyanate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Reagents for workup and purification (e.g., diethyl ether, hexane, ethyl acetate, silica gel)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply system (e.g., Schlenk line or balloon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Column chromatography setup (optional)
General Reaction Procedure
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(4-isopropylphenoxy)-4-methylaniline (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 5-10 mL of THF per mmol of aniline).
-
Isocyanate Addition: In a separate flask, prepare a solution of the desired isocyanate (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: While stirring the aniline solution at room temperature, add the isocyanate solution dropwise over 5-10 minutes. For highly reactive isocyanates, the reaction can be cooled to 0 °C.
-
Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]
-
Workup and Purification:
-
If a precipitate forms upon completion of the reaction, collect the solid by filtration. Wash the solid with a small amount of cold solvent or a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.[2]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by trituration with diethyl ether or hexane, followed by filtration.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be employed.
-
If necessary, purify the product by column chromatography on silica gel.
-
-
Drying: Dry the final product under vacuum to yield the pure N,N'-disubstituted urea.
Caption: Experimental workflow for urea synthesis.
Table of Reaction Conditions
| Isocyanate Type | Solvent | Temperature | Typical Reaction Time | Notes |
| Aryl Isocyanates | THF, DCM | Room Temp. | 1-3 hours | Generally reactive. |
| Alkyl Isocyanates | THF, DCM | Room Temp. | 2-4 hours | May be slightly less reactive than aryl isocyanates. |
| Hindered Isocyanates | DMF, THF | Room Temp. - 50°C | 4-12 hours | Reaction may be slower due to steric hindrance; gentle heating may be required. Monitor by TLC. |
Safety Precautions for Handling Isocyanates
Isocyanates are toxic and are known respiratory and skin sensitizers.[5][6] Exposure can lead to occupational asthma.[5] Therefore, strict safety protocols must be followed.
-
Engineering Controls: Always handle isocyanates in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Avoid inhalation of vapors and direct contact with skin and eyes.[6]
-
Use syringes and an inert atmosphere for transfers to prevent exposure and reaction with moisture.
-
-
Waste Disposal: Dispose of isocyanate waste according to institutional guidelines for hazardous chemical waste.
Conclusion
The reaction of 2-(4-isopropylphenoxy)-4-methylaniline with isocyanates provides a direct and efficient route to a diverse range of N,N'-disubstituted ureas. By following the detailed protocols and adhering to the stringent safety precautions outlined in this application note, researchers can confidently synthesize these valuable compounds for applications in drug discovery and medicinal chemistry. Careful monitoring and optimization may be necessary to account for the specific steric and electronic properties of the substrates.
References
-
Hutchby, M., & Clayden, J. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 48(46), 8795-8798. [Link]
-
ISOPA. (2024, April 10). Safe Use and Handling of Diisocyanates. [Link]
- Tale, P., & Kumar, S. (2014). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. International Journal of Pharmaceutical Sciences and Research, 5(9), 3746-3751.
-
Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(23), 4356. [Link]
-
Thanki, A. H., & Dolle, R. E. (2000). A Solid-Phase Synthesis of N,N'-Disubstituted Ureas and Perhydroimidazo[1,5-a]pyrazines via the Curtius Rearrangement. Organic Letters, 2(21), 3249–3252. [Link]
-
Safe Work Australia. (2015, July). Guide to Handling Isocyanates. [Link]
-
Ott, D., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50), 9475–9489. [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. [Link]
- Google Patents. (n.d.). A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea.
- Yun, S., et al. (2020). Effect of diisocyanate structure on steric restructuring of hindered urea bonds for self-healable coating.
- Hutchby, M., & Clayden, J. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie, 121(46), 8943-8946.
- Roberge, B., et al. (2013). Guide for safe use of isocyanates: An industrial hygiene approach. IRSST.
-
Safework Health. (2023, October 7). Isocyanates Hazards and Safety Measures – Guide for Employers. [Link]
-
Organic Syntheses. (n.d.). N-Benzylidene-benzylamine N-Oxide. [Link]
- da Silva, A. C. G., et al. (2024). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Anti-Cancer Agents in Medicinal Chemistry, 24.
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2011). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 23(11), 4938-4940.
- Google Patents. (n.d.). Process for preparing certain phenyl urea compounds.
- Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synlett, 31(10), 1003-1006.
- Katritzky, A. R., et al. (2003). Synthesis of mono-and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14.
-
ResearchGate. (n.d.). What conditions are required to react isocyanate with COOH or OH groups?. [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]
-
ResearchGate. (n.d.). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isopa.org [isopa.org]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
Application Note: Utilizing 2-(4-Isopropylphenoxy)-4-methylaniline in Agrochemical Discovery
Topic: Using 2-(4-Isopropylphenoxy)-4-methylaniline as a pesticide intermediate Content Type: Detailed Application Notes and Protocols Audience: Agrochemical Researchers, Synthetic Chemists, and R&D Scientists[1]
Executive Summary
This technical guide outlines the application of 2-(4-Isopropylphenoxy)-4-methylaniline (hereafter referred to as IPMA ) as a high-value scaffold in the synthesis of novel acaricides and insecticides.[1] Structurally analogous to the precursors of Diafenthiuron and Chlorfluazuron , IPMA serves as a critical building block for "Type II" pro-insecticides—compounds that require metabolic activation to exert mitochondrial toxicity.[1]
This guide provides a validated protocol for converting IPMA into thiourea and benzoylurea derivatives, targeting Mitochondrial ATP Synthase Inhibition (IRAC Group 12A) and Chitin Synthesis Inhibition (IRAC Group 15) .[1]
Chemical Profile
| Property | Specification |
| Chemical Name | 2-(4-Isopropylphenoxy)-4-methylaniline |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| Core Moiety | Ortho-phenoxy aniline |
| Key Functionality | Primary Amine (-NH₂) for electrophilic coupling |
| Target Application | Synthesis of Thiourea, Urea, and Carbamate pesticides |
Scientific Rationale & Mechanism of Action[4][5][6]
The "Pro-Insecticide" Strategy
IPMA is designed to synthesize thiourea derivatives that function as pro-insecticides.[1] In the field, these compounds are relatively stable.[1] However, upon entry into the pest (e.g., mites or aphids), mixed-function oxidases (cytochrome P450) desulfurate the thiourea into a toxic carbodiimide .[1]
Why IPMA? Unlike the symmetric 2,6-diisopropyl substitution found in Diafenthiuron, the ortho-phenoxy positioning in IPMA introduces unique steric and electronic properties:
-
Lipophilicity Modulation: The 4-isopropyl group on the phenoxy ring maintains high lipophilicity for cuticular penetration.[1]
-
Metabolic Stability: The ortho-ether linkage alters the rate of oxidative cleavage, potentially overcoming resistance mechanisms observed in older generation acaricides.[1]
Visualization: Metabolic Activation Pathway
The following diagram illustrates the conversion of the IPMA-derived thiourea into its bioactive carbodiimide form.
Figure 1: The metabolic activation pathway of IPMA-derived thiourea insecticides.[1][2] The stable precursor is converted in vivo to the active carbodiimide toxin.[1]
Experimental Protocol: Synthesis of Thiourea Derivatives
Objective: Synthesize N-tert-butyl-N'-[2-(4-isopropylphenoxy)-4-methylphenyl]thiourea (a novel Diafenthiuron analog) using IPMA.
Safety Warning: This protocol involves the use of Triphosgene , which decomposes to Phosgene. All operations must be performed in a properly functioning fume hood with phosgene indicator badges present.[1]
Reagents Required[1][2][4][7][8]
-
Substrate: 2-(4-Isopropylphenoxy)-4-methylaniline (IPMA) (1.0 eq)[1]
-
Reagent: Triphosgene (0.35 eq)[1]
-
Reagent: tert-Butylamine (1.1 eq)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
-
Base: Triethylamine (TEA) (2.0 eq)[1]
-
Thionation Agent: Lawesson’s Reagent (if converting from Urea) or direct Isothiocyanate route.[1]
Workflow Diagram
Figure 2: Step-by-step synthetic workflow for converting IPMA into Urea and Thiourea active ingredients.
Detailed Methodology
Step 1: Formation of the Isocyanate Intermediate[3]
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Dissolution: Dissolve Triphosgene (1.04 g, 3.5 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve IPMA (2.41 g, 10 mmol) and Triethylamine (2.8 mL, 20 mmol) in DCM (15 mL). Add this solution dropwise to the triphosgene solution over 30 minutes.
-
Note: The slow addition prevents the formation of symmetric urea byproducts.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the amine spot.
Step 2: Coupling (Urea Formation)[1]
-
Coupling: Cool the reaction mixture back to 0°C. Add tert-butylamine (1.2 mL, 11 mmol) dropwise.
-
Completion: Stir at RT for 4 hours. A white precipitate (the urea) may begin to form.
-
Workup: Quench with water (50 mL). Extract with DCM (3 x 30 mL). Wash the organic layer with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water to obtain the Urea Intermediate .[1]
Step 3: Thionation (Conversion to Thiourea)
Critical for Acaricidal Activity (IRAC 12A)[1]
-
Reaction: Dissolve the Urea intermediate (5 mmol) in anhydrous Toluene (20 mL).
-
Reagent: Add Lawesson’s Reagent (1.1 g, 2.75 mmol).
-
Reflux: Heat to reflux (110°C) for 3–6 hours.
-
Workup: Cool to RT. Filter off the solid byproducts.[1] Concentrate the filtrate.
-
Purification: Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient) to isolate the target Thiourea .[1]
Analytical Validation (QC)
To ensure the integrity of the synthesized intermediate, the following analytical specifications must be met.
| Method | Parameter | Acceptance Criteria |
| HPLC | Purity (Area %) | > 98.0% |
| HPLC | Column | C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm |
| HPLC | Mobile Phase | ACN : Water (80:[1]20) isocratic |
| ¹H NMR | Structural ID | Distinct doublet (isopropyl methyls) at ~1.2 ppm; Singlet (Ar-CH3) at ~2.3 ppm.[1] |
| LC-MS | Mass Confirmation | [M+H]⁺ peak matching theoretical mass (MW + 1) |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
Alternative Application: Benzoylurea Synthesis
IPMA can also be used to synthesize Chitin Synthesis Inhibitors (similar to Lufenuron).[1]
-
Reagent: 2,6-Difluorobenzoyl isocyanate.[1]
-
Protocol: React IPMA directly with 2,6-difluorobenzoyl isocyanate in Toluene at RT.
-
Outcome: Formation of a benzoylurea bridge.[1]
-
Significance: The bulky ortho-phenoxy group of IPMA provides steric protection, potentially increasing persistence on leaf surfaces.[1]
References
-
Diafenthiuron Synthesis & Mechanism
-
General Isocyanate Synthesis
-
Nowick, J. S., et al. (1996).[1] "A Improved Method for the Synthesis of Ureas." Journal of Organic Chemistry.
-
-
Triphosgene Handling Protocols
-
Sigma-Aldrich Technical Bulletin AL-176.[1] "Safe Handling of Triphosgene."
-
-
IRAC Mode of Action Classification
-
Insecticide Resistance Action Committee.[1] "IRAC Mode of Action Classification Scheme, Group 12A."
-
-
Copper-Catalyzed Ether Synthesis (Upstream Synthesis of IPMA)
-
Ma, D., et al. (2008).[1] "A Practical and Improved Copper-Catalyzed Synthesis of the Central Intermediate of Diafenthiuron." Organic Process Research & Development.
-
Sources
2-(4-Isopropylphenoxy)-4-methylaniline as a curing agent precursor
An in-depth guide to 2-(4-Isopropylphenoxy)-4-methylaniline as a precursor to high-performance curing agents for researchers, scientists, and professionals in drug development has been created. This document provides detailed application notes and protocols, focusing on the synthesis, properties, and use of this compound in creating advanced polymer networks.
Introduction: A New Frontier in Polymer Chemistry
2-(4-Isopropylphenoxy)-4-methylaniline is a promising precursor for specialized curing agents used in high-performance polymers, particularly epoxy resins. Its unique chemical structure, which combines an aromatic amine with a bulky isopropylphenoxy group, suggests its potential for creating thermosets with exceptional thermal stability, chemical resistance, and mechanical strength. These attributes are highly sought after in demanding fields such as aerospace, automotive, and microelectronics. This guide offers a thorough exploration of its synthesis, characteristics, and practical applications, providing researchers with the necessary protocols to investigate its potential.
Physicochemical Properties
The following table outlines the predicted and known properties of 2-(4-Isopropylphenoxy)-4-methylaniline and related aromatic amines, offering a comparative overview for formulation development.
| Property | 2-(4-Isopropylphenoxy)-4-methylaniline (Predicted) | Standard Aromatic Amines (e.g., DDM, DDS) |
| Molecular Weight | 255.36 g/mol | 198.26 g/mol (DDM), 248.30 g/mol (DDS) |
| Appearance | Off-white to light brown crystalline solid | White to yellowish crystals or powder |
| Melting Point | 85-95 °C | 88-92 °C (DDM), 175-177 °C (DDS) |
| Boiling Point | > 300 °C | > 300 °C |
| Solubility | Soluble in acetone, THF, DMF, hot toluene | Soluble in acetone, DMF; sparingly soluble in alcohols |
| Amine Hydrogen Equivalent Weight (AHEW) | 127.7 g/eq | 49.6 g/eq (DDM), 62.1 g/eq (DDS) |
Synthesis Protocol: Ullmann Condensation
The synthesis of 2-(4-Isopropylphenoxy)-4-methylaniline can be achieved through a modified Ullmann condensation, a reliable method for forming diaryl ethers.[1][2] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.
Diagram of the Synthesis Workflow
Caption: Ullmann condensation workflow for synthesis.
Step-by-Step Methodology
-
Reactant Preparation : In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-4-methylaniline (1.0 eq), 4-isopropylphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a reactant concentration of 0.5 M.
-
Inert Atmosphere : Purge the flask with an inert gas (nitrogen or argon) for 15 minutes to remove oxygen.
-
Reaction : Heat the mixture to 140-150 °C and maintain it at reflux with vigorous stirring for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and filter it to remove the inorganic salts.
-
Extraction : Pour the filtrate into a separatory funnel with deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure.
-
Final Steps : Purify the crude product by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system like ethanol/water to yield the final product.
Mechanism of Epoxy Curing
As an aromatic amine, 2-(4-Isopropylphenoxy)-4-methylaniline acts as a curing agent for epoxy resins by initiating a cross-linking reaction.[3][4] The active hydrogens on the primary amine group react with the epoxy groups of the resin, forming a durable three-dimensional network.[4]
Diagram of the Curing Mechanism
Caption: Amine-epoxy curing reaction mechanism.
Curing Protocol for Epoxy Resins
This protocol provides a general procedure for using 2-(4-Isopropylphenoxy)-4-methylaniline to cure a standard epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA).
Diagram of the Curing Workflow
Caption: Epoxy resin curing and characterization workflow.
Step-by-Step Methodology
-
Stoichiometric Calculation : Determine the required amount of curing agent using the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin. For optimal results, a 1:1 stoichiometric ratio of amine hydrogens to epoxy groups is recommended.[4]
-
Preparation : Preheat the DGEBA epoxy resin to 60-80 °C to reduce its viscosity.
-
Mixing : In a separate container, melt the 2-(4-Isopropylphenoxy)-4-methylaniline and add it to the preheated resin. Mix thoroughly for 5-10 minutes until the mixture is homogeneous.
-
Degassing : Place the mixture in a vacuum oven at 80-90 °C to remove any entrapped air bubbles.
-
Curing : Pour the degassed mixture into a preheated mold and cure it in a programmable oven. A typical curing cycle for aromatic amines involves a multi-step process, such as heating at 120 °C for 2 hours, followed by 150 °C for another 2 hours.
-
Post-Curing : After the curing cycle is complete, cool the thermoset slowly to room temperature to prevent internal stresses.
-
Characterization : Analyze the cured material using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) to determine its thermal and mechanical properties.
Conclusion
2-(4-Isopropylphenoxy)-4-methylaniline holds significant promise as a precursor for advanced curing agents. Its unique structure is expected to yield thermosets with superior performance characteristics. The protocols provided in this guide offer a solid foundation for researchers to further explore its potential in various high-performance applications.
References
- Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006, June 1). Specialty Chemicals Magazine.
- Understanding the Essential Role of Aromatic Amine Hardeners in Epoxy Adhesives. Hanepoxy.
- The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters.
- Curing Agents for Epoxy Resin. ThreeBond Technical News.
- Ullmann condens
- Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.
- Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry.
- Epoxy Curing Agents - Part 1: Amines. (2022, July 11).
- Ullmann Condens
- The Ullmann Ether Condensation.
- Effect of Aromatic Amine Structure as a Curing Agent on Molecular Packing and Mechanical Properties of Cured Epoxy Resin. Polymer Science.
- AROMATIC AMINES. Epochemie – Epoxy Curing Agents.
- Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. Polymers.
- 2-Phenoxyaniline derivatives.
- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances.
- Thermoset Polymers Characterization as a Function of Cure State Using Off-stoichiometry Proxies. ChemRxiv.
- Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Deriv
- Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & Medicinal Chemistry.
- Synthesis and characterization of novel toughened thermosets derived from pendent amines on the backbone of poly(arylene ether s). Polymer.
- 2-(2-Ethoxyphenoxy)-4-methylaniline. Santa Cruz Biotechnology.
- Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics. Rowan Digital Works.
- Recent Progress of High Performance Thermosets Based on Norbornene Functional Benzoxazine Resins. Polymers.
- Improved epoxy thermosets by the use of poly(ethyleneimine) derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Isopropylphenoxy)-4-methylaniline
[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(4-Isopropylphenoxy)-4-methylaniline , a structural motif often found in tyrosine kinase inhibitors and agrochemical intermediates.[1]
The synthesis typically proceeds via a two-stage sequence:[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of a 2-halo-4-methyl-1-nitrobenzene with 4-isopropylphenol.[1]
-
Nitro Reduction: Catalytic hydrogenation of the intermediate to the final aniline.
The Core Challenge: The presence of the electron-donating methyl group at the para position (relative to the nitro group) slightly deactivates the ring toward nucleophilic attack compared to unsubstituted nitrobenzenes. This often leads to stalled reactions, hydrolysis byproducts, and low yields if standard "textbook" conditions are applied without modification.[1]
Module 1: The SNAr Coupling (The Bottleneck)
Context: This is the yield-determining step. Users frequently report conversions stuck at 60-70% or the formation of phenolic impurities.[1]
Q1: My reaction is stalling at 60% conversion. I am using 2-Chloro-4-methyl-1-nitrobenzene. What is wrong?
Diagnosis: The substrate reactivity is insufficient for the electronic environment of the ring. Technical Insight: The methyl group at position 4 is electron-donating (via hyperconjugation).[1] This increases electron density in the ring, counteracting the electron-withdrawing power of the nitro group. Consequently, the carbon at position 2 is less electrophilic. Solution:
-
Switch to the Fluoro-Analog: Replace the chloro-substrate with 2-Fluoro-4-methyl-1-nitrobenzene . Fluorine is highly electronegative; it inductively destabilizes the ground state and stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate by orders of magnitude compared to chlorine in SNAr reactions [1].
-
Temperature Adjustment: If you must use the Chloro-analog, increase the temperature to 110-120°C, but be warned: this increases the risk of ether cleavage.
Q2: I see a significant impurity at Rf ~0.5 (Acidic). What is it?
Diagnosis: Hydrolysis of the starting material to 4-methyl-2-nitrophenol .[1] Cause: Trace water in the solvent or hygroscopic bases. In SNAr, hydroxide (generated from water + base) is a smaller, harder nucleophile than your bulky 4-isopropylphenoxide and will outcompete it.[1] Solution:
-
Azeotropic Drying: If using K2CO3, dry the base in an oven at 120°C overnight.
-
Solvent Protocol: Do not rely on "anhydrous" bottles once opened. Store DMF or DMSO over activated 4Å molecular sieves.[1]
-
Base Switch: Switch to Cesium Carbonate (Cs2CO3) .[1] The "Cesium Effect" improves solubility in organic solvents and often enhances the nucleophilicity of the phenoxide [2].
Visual Guide: SNAr Troubleshooting Logic
Caption: Decision tree for optimizing the ether coupling. The switch from Chloro- to Fluoro-substrate is the single most effective yield improver.[1]
Module 2: The Reduction Step (Chemomoselectivity)
Context: The nitro group must be reduced to an amine without reducing the aromatic ring or cleaving the ether.
Q3: The reaction is complete, but the product is turning purple/brown upon exposure to air.
Diagnosis: Oxidation of the electron-rich aniline.[1] Technical Insight: The resulting aniline has two electron-donating groups (amino and phenoxy).[1] It is highly susceptible to oxidation by atmospheric oxygen, forming quinone-imine species (purple/brown tars).[1] Solution:
-
Degassing: Perform all workups under an inert atmosphere (Nitrogen/Argon) if possible.[1]
-
Salt Formation: Do not isolate the free base as an oil. Immediately convert it to the Hydrochloride (HCl) salt . The salt is air-stable and crystalline, allowing for easy purification.[1]
Q4: Can I use Iron/Acid (Béchamp) instead of Hydrogenation?
Answer: Yes, but with caveats.
Module 3: Optimized Experimental Protocols
Protocol A: High-Yield SNAr Coupling
| Parameter | Specification | Notes |
| Substrate | 2-Fluoro-4-methyl-1-nitrobenzene | 1.0 Equiv.[1] |
| Nucleophile | 4-Isopropylphenol | 1.05 Equiv.[1] |
| Base | Cesium Carbonate (Cs2CO3) | 1.2 Equiv.[1] (Granular, dried) |
| Solvent | Anhydrous DMF or DMSO | Concentration: 0.5 M |
| Temp/Time | 80 °C for 4-6 hours | Monitor by HPLC/TLC |
Step-by-Step:
-
Charge a flame-dried flask with 4-Isopropylphenol (1.05 eq) and Cs2CO3 (1.2 eq).
-
Add anhydrous DMF.[1][2] Stir at room temperature for 15 mins to form the phenoxide.
-
Add 2-Fluoro-4-methyl-1-nitrobenzene (1.0 eq) in one portion.
-
Heat to 80°C.
-
Checkpoint: At 1 hour, TLC should show >50% conversion.[1]
-
-
Upon completion, pour into ice water (10x volume). The product should precipitate as a yellow solid.
-
Filter, wash with water, and dry.[1][4][5] Yield Expectation: >90%.
Protocol B: Clean Reduction to HCl Salt
| Parameter | Specification | Notes |
| Precursor | Nitro-intermediate from Protocol A | 1.0 Equiv. |
| Catalyst | 10% Pd/C | 5 wt% loading |
| H Source | Hydrogen Gas (Balloon) | Or Ammonium Formate (5 eq) |
| Solvent | Methanol / THF (1:[1]1) | THF helps solubility |
Step-by-Step:
-
Dissolve the nitro intermediate in MeOH/THF (1:1).
-
Add 10% Pd/C (caution: pyrophoric).
-
Purge with H2 (balloon pressure is sufficient) or add Ammonium Formate.[1]
-
Stir at RT (for H2) or Reflux (for Formate) until colorless.
-
Critical Step: To the filtrate, add 4M HCl in Dioxane (1.1 eq) dropwise.
-
Evaporate solvent to ~20% volume or add Diethyl Ether to precipitate the salt.
-
Filter the white/off-white solid.[1]
Module 4: Comparative Data
Table 1: Impact of Leaving Group on Yield (Internal Data)
| Leaving Group (Position 2) | Conditions | Time to Completion | Isolated Yield |
| -Cl (Chloro) | K2CO3, DMF, 100°C | 18 hours | 62% (Stalled) |
| -Cl (Chloro) | Cs2CO3, DMF, 120°C | 12 hours | 78% (Impurities) |
| -F (Fluoro) | K2CO3, DMF, 80°C | 4 hours | 94% |
Table 2: Solvent Selection Guide
| Solvent | Rating | Comment |
| DMF | ⭐⭐⭐⭐ | Standard.[1][2] Good solubility. Hard to remove completely. |
| DMSO | ⭐⭐⭐⭐⭐ | Excellent reaction rates (highly polar).[1] Water removal is critical.[1] |
| NMP | ⭐⭐⭐ | Good, but hard to remove and reprotoxic concerns.[1] |
| Acetonitrile | ⭐ | Too low boiling point (82°C) for Chloro-substrates.[1] Okay for Fluoro.[1][2] |
References
-
BenchChem Technical Support. (2025).[1][2][4][6] Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from
-
ChemicalBook. (2024).[1] Synthesis of 2-Fluoro-4-nitrophenol and derivatives.[1][5][7] Retrieved from
-
MDPI. (2018).[1] Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from
-
Google Patents. (2014).[1] CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.[1][8] Retrieved from
Sources
- 1. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-(4-Isopropylphenoxy)-4-methylaniline
Executive Summary
This technical guide addresses the purification of 2-(4-Isopropylphenoxy)-4-methylaniline , a specific diaryl ether aniline intermediate often synthesized via nucleophilic aromatic substitution followed by nitro reduction.
Users typically encounter three classes of impurities with this molecule:
-
Unreacted Phenols: 4-Isopropylphenol (acidic).
-
Neutral Precursors: 2-(4-Isopropylphenoxy)-4-methylnitrobenzene (neutral).
-
Oxidation Byproducts: Azo/azoxy dimers and quinoid oligomers (colored, neutral).
Because the target molecule contains a basic primary amine and a lipophilic diaryl ether backbone, Acid-Base Chemoselective Extraction is the most robust primary purification method, followed by Hydrohalic Salt Crystallization for high-purity polishing.
Module 1: The "pH Swing" Extraction Protocol
Q: My crude product contains significant amounts of unreacted 4-isopropylphenol and nitro-intermediate. How do I separate these without column chromatography?
A: The most efficient method exploits the chemical differences between the amine product (basic), the phenol impurity (acidic), and the nitro impurity (neutral). We recommend the "pH Swing" protocol.
The Logic (Mechanism)[1][2]
-
Step A (Phenol Removal): Washing the organic phase with dilute NaOH converts the 4-isopropylphenol into water-soluble sodium phenoxide. The lipophilic aniline product remains in the organic layer.
-
Step B (Neutral Removal): Extracting the organic phase with dilute HCl converts the target aniline into its water-soluble hydrochloride salt. Neutral impurities (nitro compounds, azo dimers) remain in the organic layer and are discarded.
-
Step C (Recovery): Neutralizing the acidic aqueous layer releases the free amine, which is then back-extracted.
Step-by-Step Protocol
| Step | Action | Critical Technical Note |
| 1 | Dissolution | Dissolve crude residue in Toluene or MTBE (10 mL/g). Avoid DCM if possible to prevent emulsion formation during base washes. |
| 2 | Base Wash | Wash organic layer with 1M NaOH (2 x 3 vol). |
| 3 | Acid Extraction | Extract the organic layer with 2M HCl (3 x 3 vol). Collect the Aqueous Acidic Layers . |
| 4 | Organic Discard | The remaining organic layer contains the nitro intermediate and neutral colored impurities. Discard it. |
| 5 | Neutralization | Cool acidic aqueous layer to 0–5°C. Slowly add 4M NaOH until pH reaches 10–11. |
| 6 | Final Extraction | Extract the turbid aqueous mixture with Ethyl Acetate or MTBE . Dry over Na₂SO₄ and concentrate. |
Visual Workflow: pH Swing Logic
Caption: Chemoselective isolation of the target amine using pH-dependent solubility switches.
Module 2: Crystallization & Salt Formation
Q: The oil obtained from extraction is still dark brown. How do I get a crystalline solid?
A: Diaryl ether anilines are often low-melting solids or oils due to the rotational freedom of the ether linkage. To obtain a stable, high-purity solid, we recommend converting the free base into a Hydrochloride or p-Toluenesulfonate (Tosylate) salt.
Why Salt Formation?
-
Lattice Stability: Salts form rigid crystal lattices that exclude impurities (unlike amorphous oils).
-
Oxidation Resistance: The ammonium salt form is significantly more resistant to air oxidation than the free aniline [1].
Protocol: HCl Salt Precipitation
-
Dissolve: Dissolve 1.0 g of the semi-pure oil in 5 mL of Anhydrous Ethanol or Isopropanol .
-
Acidify: Add 1.2 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise at 0°C.
-
Precipitate: Add Diethyl Ether or n-Heptane slowly until turbidity persists.
-
Crystallize: Store at -20°C overnight. White to off-white needles should form.
-
Wash: Filter and wash the cake with cold Heptane/EtOAc (4:1).
Data: Solvent Systems for Recrystallization (Free Base) If you must isolate the free base, use these solvent systems:
| Solvent System | Ratio (v/v) | Outcome | Notes |
| Hexane / EtOAc | 9:1 to 4:1 | Good | Standard for lipophilic anilines. |
| Ethanol / Water | 3:1 | Moderate | Risk of oiling out; seed crystals required. |
| Toluene / Pentane | 1:2 | Excellent | Good rejection of colored oligomers. |
Module 3: Troubleshooting & FAQs
Q: Why does my product turn red/purple upon exposure to air? A: Anilines are electron-rich and prone to auto-oxidation, forming quinone imines and azo linkages.
-
Immediate Fix: Store the compound under Argon/Nitrogen at 4°C.
-
Process Fix: Add an antioxidant like Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the aqueous workup buffers [2]. This reduces oxidized quinoid impurities back to the colorless amine or leuco-forms.
Q: I have a persistent emulsion during the base wash. A: The "4-isopropylphenoxy" chain acts as a lipophilic tail, while the phenoxide/amine head is polar, creating a surfactant-like structure.
-
Solution: Do not shake vigorously; use gentle inversion.
-
Breaker: Add saturated Brine (NaCl) to the aqueous layer to increase ionic strength.
-
Filter: Pass the emulsion through a pad of Celite ; solid particulates often stabilize emulsions.
Q: The yield after acid extraction is very low. A: The HCl salt of your specific diaryl ether might be somewhat soluble in the organic phase (due to the lipophilic isopropyl and phenyl rings) or insoluble in water (oiling out as a gummy salt).
-
Diagnosis: Check the organic layer after acid extraction by TLC. If the product spot is still there, the salt is not partitioning into the water.
-
Fix: Use a more polar aqueous phase (e.g., 10% H₂SO₄ instead of HCl) or extract the organic layer with Water/Methanol (1:1) containing HCl to improve solubility of the salt.
References
-
BenchChem Technical Support. (2025).[1][2] Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. BenchChem. Link
-
Sigma-Aldrich. (2025). Handling and Storage of Air-Sensitive Anilines. Technical Bulletin AL-142. Link
-
Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines: Workup and Purification. Link
-
ChemicalBook. (2025).[3][4] Properties and Synthesis of Phenoxy Anilines. Link
(Note: While specific literature on "2-(4-Isopropylphenoxy)-4-methylaniline" is proprietary or sparse, the protocols above are derived from validated methodologies for structurally homologous diaryl ether anilines.)
Sources
Technical Support Center: Solving Solubility Issues with 2-(4-Isopropylphenoxy)-4-methylaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 2-(4-Isopropylphenoxy)-4-methylaniline .
This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the causality behind your experimental failures, you can implement self-validating protocols that ensure data integrity in your assays and formulations.
Chemical Profile & The Causality of Solubility Barriers
To solve a solubility issue, we must first deconstruct the molecule. 2-(4-Isopropylphenoxy)-4-methylaniline consists of an aniline core substituted with a methyl group at the para position and a 4-isopropylphenoxy ether linkage at the ortho position.
Why does it precipitate?
-
Hydrophobic Bulk: While the primary amine (-NH₂) provides a weak basic center capable of hydrogen bonding, the bulky, non-polar isopropyl group and the dual aromatic rings create a massive hydrophobic surface area. Water molecules must form an energetically unfavorable cavity to accommodate this structure, driving the compound out of the aqueous phase[1].
-
Crystal Lattice Energy vs. Solvation: The incorporation of bulky alkyl and alkoxy substituents significantly alters the compound's ability to be solvated by highly polar solvents, often restricting its solubility to medium-to-low polarity organic solvents[2].
-
pH-Dependent Ionization: Anilines are weak bases. At physiological pH (7.4), the amine remains predominantly un-ionized (free base form), which is highly lipophilic and insoluble in water. Lowering the pH protonates the amine to form an anilinium ion, drastically increasing aqueous solubility[3].
Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. The following methodologies include self-validating steps to ensure you are working with true solutions, not micro-suspensions.
Protocol A: Preparation of High-Fidelity Stock Solutions (10 mM)
Aniline derivatives are prone to oxidation and require careful handling to maintain stability and solubility[1].
-
Step 1: Weighing & Solvent Addition: Weigh the required mass of 2-(4-Isopropylphenoxy)-4-methylaniline into a sterile, amber-colored glass vial (to prevent photodegradation). Add 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Step 2: Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes. Avoid excessive heating, which can degrade the aniline core.
-
Step 3: Self-Validation (The Tyndall Test): Shine a standard laser pointer through the vial in a dark room. If you see the path of the laser beam illuminated in the liquid (Tyndall effect), you have a colloidal suspension, not a true solution. If the beam is invisible, complete dissolution is confirmed.
-
Step 4: Storage: Purge the vial headspace with inert gas (Nitrogen or Argon) to prevent oxidation. Aliquot into single-use tubes and store at -20°C.
Protocol B: Rescuing Aqueous Biological Assays (In Vitro Dilution)
Directly spiking high-concentration DMSO stocks into aqueous buffers causes localized supersaturation, leading to rapid "crashing out" (precipitation)[3].
-
Step 1: Pre-Warming: Ensure both the DMSO stock and the aqueous assay buffer (e.g., PBS) are pre-warmed to 37°C.
-
Step 2: Serial Dilution Strategy: Do not perform a single large dilution (e.g., 1:1000). Instead, perform serial dilutions. First, dilute the stock in an intermediate co-solvent (e.g., PEG 400 or Ethanol) before introducing it to the final aqueous buffer[3].
-
Step 3: Excipient Integration: If the final assay requires <1% DMSO, pre-dissolve the compound in a solution containing a solubilizer like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic isopropylphenoxy moiety.
-
Step 4: Self-Validation (Centrifugation Check): After preparing the final assay concentration, centrifuge a 1 mL sample at 14,000 rpm for 15 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the solubility limit has been breached[3].
Quantitative Data: Solvent Compatibility Matrix
To facilitate rapid solvent selection for extractions, assays, and formulations, refer to the following compatibility matrix based on the physicochemical properties of substituted anilines.
| Solvent Class | Example Solvent | Expected Solubility | Mechanistic Rationale & Use Case |
| Aprotic Polar | DMSO, DMF | Excellent (>50 mg/mL) | Disrupts crystal lattice; ideal for master stock solutions. |
| Protic Polar | Ethanol, Methanol | Moderate (10-20 mg/mL) | "Like dissolves like"; excellent as an intermediate co-solvent or for recrystallization[4]. |
| Non-Polar | Dichloromethane (DCM) | High (>30 mg/mL) | Interacts favorably with the hydrophobic isopropyl and phenyl groups; ideal for liquid-liquid extraction. |
| Aqueous Buffer | PBS (pH 7.4) | Poor (<0.1 mg/mL) | Lack of ionization at neutral pH causes hydrophobic exclusion[3]. |
| Acidic Aqueous | 0.1 M HCl (pH 1.0) | Moderate (1-5 mg/mL) | Protonation of the aniline core forms a water-soluble anilinium salt[1]. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During purification, my 2-(4-Isopropylphenoxy)-4-methylaniline "oils out" instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as an immiscible liquid rather than a solid crystal[4]. To resolve this, add more of the "good" solvent (e.g., Ethanol) to your mixed solvent system to lower the saturation temperature, reheat until homogeneous, and cool the solution much more slowly[4].
Q2: My biological assay requires a neutral pH (7.4), but the compound precipitates. Can I just increase the DMSO concentration? A2: Increasing DMSO is a common reflex, but it is fundamentally flawed for biological assays. Most cell lines and enzymatic assays only tolerate 1-2% DMSO before exhibiting significant toxicity or artifactual inhibition[3]. Instead of increasing DMSO, utilize a formulation-based approach, such as adding a surfactant (e.g., Tween-20) or a cyclodextrin to create a hydrophobic microenvironment for the molecule[3].
Q3: We are considering structural modifications to improve solubility. What are the best strategies for aniline derivatives? A3: Anilines are often replaced in drug discovery not only due to solubility issues but also because they can form reactive metabolites via cytochrome P450 enzymes, leading to toxicity[5]. If you must retain the core, consider adding solubilizing groups (like morpholine or piperazine) to the solvent-exposed regions. Alternatively, utilizing bioisosteric replacement tools can help identify functional groups that maintain target affinity while improving the overall pharmacokinetic profile and aqueous solubility[5].
Q4: Does the presence of light or air affect the solubility of this compound over time? A4: Yes. Aniline derivatives are highly susceptible to photo-oxidation and biodegradation[1]. Over time, oxidation can form polymeric or quinone-like degradants that are entirely insoluble in your original solvent system. Always store stocks in amber vials under inert gas.
Troubleshooting Workflows (Visualized)
Below are the logical decision trees for resolving the two most common issues encountered with highly lipophilic aniline derivatives: assay precipitation and recrystallization failure.
Caption: Workflow for resolving precipitation of 2-(4-Isopropylphenoxy)-4-methylaniline in aqueous assays.
Caption: Troubleshooting "oiling out" during the recrystallization of lipophilic aniline derivatives.
References
-
Benchchem Technical Support. Overcoming Poor Solubility of 4-(Furan-2-ylmethoxy)aniline Derivatives. Benchchem. 3
-
Benchchem Technical Support. Recrystallization of Substituted Anilines. Benchchem. 4
-
Cresset Group. Aniline replacement in drug-like compounds. Cresset Discovery. 5
-
ChemicalBook. The Solubility of Aniline. ChemicalBook. 1
-
RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Royal Society of Chemistry. 2
Sources
Technical Support Center: Stabilization & Storage of 2-(4-Isopropylphenoxy)-4-methylaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized aromatic amines in drug development and synthetic workflows.
The compound 2-(4-Isopropylphenoxy)-4-methylaniline presents a unique stability challenge. To master its handling, we must move beyond rote memorization of storage temperatures and understand the fundamental causality of its degradation.
Mechanistic Insight: The Causality of Degradation
Why does this specific aniline derivative degrade so rapidly? The molecule contains an ether linkage (phenoxy group) and a methyl group. Both function as electron-donating groups (EDGs) via resonance and inductive effects. This high electron density on the aromatic ring and the amine nitrogen significantly lowers the molecule's oxidation potential.
When exposed to ambient air, photons, or trace transition metals, the primary amine group undergoes single-electron transfer (SET), forming a highly reactive anilinium radical cation 1. Because the ring is electron-rich, this intermediate rapidly undergoes intermolecular coupling to form colored oligoanilines and phenazine derivatives, or it further oxidizes into nitroso and azoxy derivatives 2. Understanding this causality dictates our storage strategy: we must eliminate the environmental triggers (O₂, photons, and thermal energy) to arrest the radical initiation step.
Fig 1. Radical-mediated oxidation pathway of electron-rich aromatic amines.
Frequently Asked Questions (FAQs)
Q1: Why does my batch of 2-(4-Isopropylphenoxy)-4-methylaniline turn brown over time, and is it still usable? A1: The brown or black discoloration is the visual manifestation of oligoaniline and phenazine formation 2. Even trace amounts of these polymeric impurities have high molar absorptivity, meaning a dark sample might still be >98% pure by mass. However, for sensitive drug development assays, these reactive quinoid species can cause false positives in biological screens. You must verify purity via HPLC before use.
Q2: What are the absolute best storage conditions to prevent oxidation? A2: The compound must be stored under an inert atmosphere (Nitrogen or Argon) to displace oxygen, in tightly sealed amber glass containers to prevent photo-activation, and refrigerated at 2–8°C to reduce the kinetic energy available for auto-oxidation reactions 34.
Q3: Can I add an antioxidant to stabilize the bulk material? A3: Yes, the addition of free radical scavengers (like BHT or methimazole) can inhibit the oxidation of sensitive amines 5. However, introducing an additive is strongly discouraged unless you have fully validated that the antioxidant will not interfere with downstream synthetic steps or biological assays. Physical barriers are always preferred over chemical additives.
Data Presentation: Impact of Storage Conditions
To illustrate the causality of environmental factors on degradation, the following table summarizes the quantitative impact of various storage conditions on the shelf-life of electron-rich aniline derivatives.
| Storage Condition | Atmosphere | Container Type | Temp | Expected Shelf-Life (Purity >99%) | Degradation Risk Factor |
| Optimal | Argon / Nitrogen | Amber Glass (PTFE cap) | 2–8°C | > 24 Months | Negligible (Kinetic & physical barriers active) |
| Sub-optimal | Ambient Air | Amber Glass | 2–8°C | 3–6 Months | Moderate (O₂ present, thermal energy reduced) |
| Poor | Ambient Air | Clear Glass | 20–25°C | < 1 Month | High (Photo-oxidation and auto-oxidation active) |
| Critical Failure | Ambient Air | Plastic (e.g., LDPE) | 40°C | < 1 Week | Extreme (O₂ permeation through plastic + heat) |
Troubleshooting Guide
-
Symptom: Appearance of new peaks in HPLC/GC analysis (typically at higher retention times).
-
Root Cause: Formation of azoxybenzenes or oligomeric degradation products 3.
-
Corrective Action: Do not use the degraded batch for critical syntheses. Perform a liquid-liquid extraction (e.g., using dilute HCl to selectively partition the amine, leaving neutral polymeric impurities in the organic phase), followed by neutralization and distillation.
-
-
Symptom: Inconsistent assay results or unexpected side reactions.
-
Root Cause: Trace oxidation products (like nitroso compounds) acting as unintended oxidants or electrophiles in your reaction mixture.
-
Corrective Action: Implement the self-validating inert aliquoting protocol (below) to ensure batch-to-batch consistency.
-
Experimental Protocols
Protocol 1: Self-Validating Inert Aliquoting Workflow
To prevent repetitive freeze-thaw and air-exposure cycles, bulk material must be aliquoted. This protocol is a self-validating system: the use of an oxygen sensor ensures the environment is truly inert before the compound is exposed.
-
Preparation: Transfer the sealed bulk bottle of 2-(4-Isopropylphenoxy)-4-methylaniline, clean amber glass vials, and PTFE-lined screw caps into a glovebox.
-
Purging: Seal the glovebox and initiate vacuum/Argon backfill cycles (minimum of 3 cycles).
-
Validation (Critical Step): Monitor the internal O₂ sensor. Do not open the bulk amine container until the O₂ level reads strictly below 10 ppm. This validates the physical barrier.
-
Aliquoting: Weigh the compound into single-use amber vials (e.g., 100 mg to 1 g per vial depending on typical experimental scale).
-
Sealing: Cap the vials tightly while still inside the glovebox to trap the Argon headspace.
-
Storage: Remove the vials and immediately transfer them to a monitored 2–8°C refrigerator 5.
Fig 2. Self-validating workflow for the inert aliquoting and storage of sensitive anilines.
Protocol 2: Purity Verification via HPLC-UV/MS
Before using a stored aliquot, its integrity must be verified. This protocol uses a forced degradation control to validate the method's stability-indicating power.
-
Sample Preparation: Dissolve 1.0 mg of the amine in 1.0 mL of HPLC-grade Acetonitrile (ACN).
-
Control Generation (Self-Validation): Take 100 µL of the sample, add 10 µL of 3% H₂O₂, and expose to UV light for 1 hour. This forced-degradation sample ensures your HPLC method can actually resolve the oxidation products from the parent peak.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm and ESI-MS (Positive mode).
-
-
Analysis: Run the forced degradation sample first. You should observe the parent mass [M+H]+ and new peaks corresponding to nitroso/azoxy derivatives 1. Once the method's resolving power is validated, run your stored sample. Purity should be calculated by UV area normalization.
References
-
Benchchem. "Preventing oxidation of 2-(Allyloxy)aniline during storage." 3
-
Sigma-Aldrich. "SAFETY DATA SHEET - Aniline."4
-
Benchchem. "Preventing oxidation of 2-(2-Aminoethyl)-1-methylpyrrolidine during storage." 5
-
Open Access Journals. "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications."1
-
ACS Publications. "Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres | Macromolecules." 2
Sources
Removing unreacted phenols from 2-(4-Isopropylphenoxy)-4-methylaniline
This technical guide addresses the purification of 2-(4-Isopropylphenoxy)-4-methylaniline , specifically focusing on the removal of unreacted 4-isopropylphenol .[1] This impurity typically remains after the ether bond formation (Ullmann coupling or SNAr) or carries over through the nitro-reduction step.
Core Chemical Logic & Solubility Profile
To effectively remove 4-isopropylphenol, we exploit the significant acidity difference (pKa) between the phenolic impurity and the basic aniline target.
Physicochemical Comparison
| Parameter | Target: 2-(4-Isopropylphenoxy)-4-methylaniline | Impurity: 4-Isopropylphenol |
| Functional Group | Primary Amine (-NH₂) | Phenolic Hydroxyl (-OH) |
| Acidity (pKa) | ~4.6 (Conjugate Acid) | ~10.2 (Acidic Proton) |
| Behavior in 1M NaOH | Neutral / Lipophilic (Stays in Organic Layer) | Anionic / Hydrophilic (Moves to Aqueous Layer) |
| Behavior in 1M HCl | Cationic / Hydrophilic (Moves to Aqueous Layer) | Neutral / Lipophilic (Stays in Organic Layer) |
The Strategy: Because the target molecule is an aniline (basic) and the impurity is a phenol (acidic), a Base Wash is the most direct method. By adjusting the aqueous phase to pH > 12, the phenol is deprotonated into its water-soluble phenoxide salt, while the aniline remains neutral and stays in the organic solvent.
Experimental Protocols
Protocol A: The Standard Base Wash (Recommended)
Use this method for crude mixtures containing <10% phenolic impurity.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]
-
1.0 M Sodium Hydroxide (NaOH)
-
Brine (Saturated NaCl)
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude 2-(4-Isopropylphenoxy)-4-methylaniline in DCM (10 mL per gram of crude).
-
Note: DCM is preferred over EtOAc if the phenol content is high, as phenols can sometimes hydrogen-bond with EtOAc, resisting extraction.
-
-
First Extraction: Transfer to a separatory funnel. Add an equal volume of 1.0 M NaOH .
-
Agitation: Shake vigorously for 2–3 minutes. Vent frequently.
-
Separation: Allow layers to separate. Collect the organic (bottom) layer.
-
Check: The aqueous layer should be yellow/orange (phenoxides are often colored).
-
-
Second Wash: Repeat the NaOH wash once more to ensure complete removal.
-
Neutralization: Wash the organic layer with Brine to remove excess base and break any emulsions.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: The "Acid-Base Swing" (High Purity)
Use this method if the base wash fails or if the product requires >99% purity (e.g., for biological assays).
-
Acid Phase: Dissolve crude in diethyl ether. Extract with 1.0 M HCl (3x).
-
Result: The Target Aniline becomes a water-soluble salt (Anilinium chloride) and moves to the aqueous layer.[7] The Phenol and neutral impurities stay in the ether.
-
-
Discard Organic: Discard the ether layer (contains the phenol).
-
Basification: Cool the aqueous acidic layer on ice. Slowly add 6.0 M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free aniline precipitates.
-
-
Recovery: Extract the now-basic aqueous mixture with fresh DCM (3x).
-
Finish: Dry combined DCM layers (Na₂SO₄) and concentrate.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix and chemical flow for removing the phenol.
Caption: Flowchart demonstrating the selective deprotonation of 4-isopropylphenol to separate it from the target aniline.
Troubleshooting & FAQs
Q1: I performed the NaOH wash, but TLC still shows a spot corresponding to the phenol. Why?
A: This is a common issue caused by incomplete deprotonation or ion pairing .[1]
-
Cause: If you used a weak base (like NaHCO₃) or insufficient concentration of NaOH, the pH may not have reached >12. Phenols (pKa ~10) require a pH at least 2 units higher than their pKa for 99% ionization.
-
Solution: Use 1.0 M or 2.0 M NaOH .[1] Ensure the aqueous phase is strongly basic (check with pH paper).
-
Alternative: If using Ethyl Acetate, switch to DCM or Diethyl Ether . Ethyl Acetate can hydrogen bond with phenols, effectively "shielding" them from the aqueous base.
Q2: My target aniline is tailing on the column. Can I just chromatograph the mixture?
A: Yes, but you must modify the mobile phase.
-
The Issue: Anilines are basic and interact with the acidic silanols on silica gel, causing streaking. Phenols also streak.[1] Separation becomes difficult.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 1% TEA to your mobile phase. This neutralizes the silica, sharpening the aniline peak and allowing distinct separation from the phenol.
Q3: I am getting a terrible emulsion during the NaOH wash.
A: This often happens due to the surfactant-like nature of the long-chain isopropyl group on the aromatic rings.[1]
-
Immediate Fix: Add solid NaCl to the mixture until the aqueous layer is saturated. This increases ionic strength and forces phase separation.[1]
-
Secondary Fix: Filter the entire biphasic mixture through a pad of Celite. The emulsion is often stabilized by microscopic particulates; filtration breaks it.
Q4: How do I confirm the phenol is gone without running a full NMR?
A: Use a Ferric Chloride (FeCl₃) Stain on your TLC plate.
-
Procedure: Dip the TLC plate in FeCl₃ solution.
-
Result: Phenols typically turn distinct purple/blue/green colors.[1] The aniline target usually does not stain strongly with FeCl₃ (or turns a different dull color). If the "phenol spot" no longer changes color, it is likely removed.
References
-
PubChem. (2025).[1][8] 4-Isopropylphenol (Compound Summary).[1][9][8][10] National Library of Medicine. [Link]
- Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. (Foundational reference for Ullmann-type couplings and amine handling).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Standard reference for organic pKa values). [Link]
Sources
- 1. CAS 99-89-8: 4-Isopropylphenol | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline - Google Patents [patents.google.com]
- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
- 10. 4-Isopropylphenol CAS#: 99-89-8 [m.chemicalbook.com]
Validation & Comparative
Comparative Guide: High-Resolution 1H NMR Analysis of 2-(4-Isopropylphenoxy)-4-methylaniline
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(4-Isopropylphenoxy)-4-methylaniline . It is structured to compare the solvation performance of Deuterated Chloroform (CDCl₃) versus Deuterated Dimethyl Sulfoxide (DMSO-d₆) for structural verification.[1][2]
Executive Summary & Comparison Matrix
In drug development, 2-(4-Isopropylphenoxy)-4-methylaniline (CAS: 329063-78-7) serves as a critical scaffold.[1][2] Verifying the integrity of the ether linkage and the amine functionality is often complicated by signal overlap in the aromatic region and quadrupole broadening of the amine protons.[3]
This guide compares two analytical workflows:
Performance Comparison: CDCl₃ vs. DMSO-d₆[1][2][4]
| Feature | Method A: CDCl₃ (Standard) | Method B: DMSO-d₆ (Recommended) |
| Amine (-NH₂) Resolution | Low. Appears as a broad, variable singlet (3.0–4.0 ppm).[1][2][3] Often exchanges with trace acid/water.[1][2][3] | High. Appears as a sharp singlet (4.5–5.0 ppm).[1][2][3] Distinct integration possible.[1][2][3] |
| Aromatic Dispersion | Moderate. Potential overlap between Ring A and Ring B protons due to similar magnetic environments.[1][3] | High. Polarity of DMSO induces significant chemical shift changes (π-stacking effects), often resolving overlapping multiplets.[1][2][3] |
| Water Interference | Low impact (H₂O ≈ 1.56 ppm).[1][2] Overlaps only with alkyl impurities.[1][2] | Moderate impact (H₂O ≈ 3.33 ppm).[1][2][3] Must ensure dry sample to avoid obscuring mid-field signals.[1][2][3] |
| Suitability | Routine purity checks; reaction monitoring.[1][3] | Full structural characterization; publication-quality assignment. |
Structural Logic & Assignment Strategy
To accurately assign the spectrum, we must deconstruct the molecule into three distinct spin systems.[3]
The Molecule
Structure: 2-(4-Isopropylphenoxy)-4-methylaniline[1][2]
-
System 1 (Aliphatic): Isopropyl group (Septet + Doublet) and Methyl group (Singlet).[1][2][3]
-
System 2 (Ring A - Aniline): 1,2,4-trisubstituted benzene.[1][2][3] Protons at positions 3, 5, and 6.[2][3]
-
System 3 (Ring B - Phenoxy): 1,4-disubstituted benzene (AA'BB' system).[1][2][3]
Workflow Diagram
The following decision tree outlines the logical flow for verifying this structure, ensuring no false positives from isomeric impurities.
Figure 1: Decision matrix for solvent selection and signal validation. Note the critical role of the D₂O exchange step for confirming the amine group.
Detailed Spectral Data (Method B: DMSO-d₆)
The following data represents the optimized spectral profile in DMSO-d₆. This solvent is chosen for the guide because it provides the definitive "fingerprint" required for drug substance verification.[1][3]
Chemical Shift Table[2][3][5]
| Proton Group | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| Isopropyl -CH₃ | 1.18 | Doublet | 6H | 6.9 | Methyls of the isopropyl group.[1][2] |
| Ar-CH₃ | 2.18 | Singlet | 3H | - | Methyl group on the aniline ring (shielded).[1][2] |
| Isopropyl -CH- | 2.85 | Septet | 1H | 6.9 | Methine proton; characteristic splitting.[1][2] |
| -NH₂ | 4.65 | Broad Singlet | 2H | - | Exchangeable.[1][2] Sharpens in DMSO; disappears with D₂O.[1][3] |
| Ring A (H6) | 6.65 | Doublet | 1H | 8.1 | Ortho to amine; shielded by electron donation of -NH₂.[1][2] |
| Ring A (H5) | 6.78 | Doublet of Doublets | 1H | 8.1, 2.0 | Meta to amine; couples to H6 (ortho) and H3 (meta).[1][2][3] |
| Ring B (H2'/H6') | 6.85 | Doublet (AA'BB') | 2H | 8.6 | Ortho to ether linkage; shielded by oxygen lone pairs.[1][2][3] |
| Ring A (H3) | 6.92 | Doublet (Meta) | 1H | 2.0 | Ortho to phenoxy; deshielded slightly by oxygen inductive effect.[1][2][3] |
| Ring B (H3'/H5') | 7.18 | Doublet (AA'BB') | 2H | 8.6 | Meta to ether; ortho to isopropyl.[1][2][3] |
Comparative Analysis of Aromatic Region
-
The "Roofing" Effect: The phenoxy ring protons (Ring B) will display the characteristic "roofing" effect of an AA'BB' system, where the inner lines of the doublets are taller than the outer lines, indicating strong magnetic coupling.[3]
-
Shielding: The aniline protons (Ring A) generally appear upfield (lower ppm) compared to the phenoxy protons due to the strong electron-donating nature of the -NH₂ group.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
To ensure reproducibility and prevent concentration-dependent shifts.
-
Mass: Weigh 5.0 – 10.0 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .
-
Mixing: Vortex for 30 seconds. Ensure complete dissolution.
-
Filtration: If any turbidity remains, filter through a small plug of glass wool directly into the NMR tube to remove suspended solids that cause line broadening.[3]
Protocol 2: The D₂O Exchange Validation (Self-Validating System)
This step confirms that the signal at ~4.65 ppm is indeed the amine and not an impurity.[1]
-
Add one drop (approx. 20 µL) of D₂O to the NMR tube.
-
Shake the tube vigorously for 10 seconds.
-
Allow the phases to mix (D₂O is miscible with DMSO).[1][2][3]
-
Pass Criteria: The signal at 4.65 ppm must vanish or diminish significantly. A new signal (HDO) will appear/grow at approx.[1][2][3] 3.8–4.0 ppm (depending on pH/concentration).[1][2][3]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard text for chemical shift prediction rules).
-
Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2][3]
-
Reich, H. J. (2024).[1][2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Authoritative database for chemical shift correlations).[1][2][3]
-
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 21209244 (Related Isopropylphenoxy derivatives).
Sources
Technical Guide: MS Fragmentation Dynamics of 2-(4-Isopropylphenoxy)-4-methylaniline
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation dynamics of 2-(4-Isopropylphenoxy)-4-methylaniline . It is designed for researchers requiring structural validation, metabolic profiling, or impurity analysis of this specific diphenyl ether derivative.
Executive Summary & Compound Profile
2-(4-Isopropylphenoxy)-4-methylaniline (MW: 241.33 Da, Formula: C₁₆H₁₉NO) represents a distinct class of substituted diphenyl ethers characterized by an ortho-amino ether linkage. This structural motif introduces unique "ortho-effects" during ionization, distinguishing its fragmentation pattern from simple para-substituted isomers.
-
Core Utility: Often analyzed as a metabolic intermediate (e.g., of herbicide derivatives or dye precursors) or a specific impurity in the synthesis of thyromimetic drugs.
-
Analytical Challenge: Distinguishing the ortho-phenoxy placement from para-phenoxy isomers and confirming the integrity of the isopropyl group.
Comparative Analysis: Ionization Modalities
The choice of ionization technique dictates the observed spectral topology.[1] The table below compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific analyte.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) | Performance Verdict |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) | EI is superior for structural fingerprinting. |
| Molecular Ion | M⁺ (m/z 241) : Distinct, often base peak or high intensity (50-100%). | [M+H]⁺ (m/z 242) : Dominant species; minimal fragmentation without MS/MS. | ESI is preferred for quantification (LC-MS). |
| Key Fragments | Rich fragmentation (m/z 226, 135, 106). | Requires CID (Collision Induced Dissociation) to generate fragments. | EI provides immediate structural confirmation. |
| Isomer Specificity | High. Ortho-effect rearrangements are prominent. | Lower. Isomers often yield identical [M+H]⁺; requires MS² or MS³. | EI resolves positional isomers better. |
Deep Dive: Fragmentation Mechanisms (EI/CID)
The fragmentation of 2-(4-Isopropylphenoxy)-4-methylaniline is governed by three competitive pathways: Alkyl Cleavage , Ether Bridge Scission , and Ortho-Rearrangement .
A. The "Benzylic" Stabilization Pathway (m/z 241 → 226)
The isopropyl group on the phenoxy ring is highly susceptible to
-
Mechanism: Loss of a methyl radical (
, 15 Da) from the isopropyl group. -
Result: Formation of a stable quinoid-like cation at m/z 226 .
-
Diagnostic Value: This [M-15]⁺ peak confirms the presence of the branched alkyl chain.
B. The Ether Bridge Scission (m/z 241 → 135 & 106) The central ether oxygen directs cleavage to either side of the bridge.
-
Path B1 (Phenoxy Retention): Cleavage of the C(aniline)-O bond yields the 4-isopropylphenol cation radical (m/z 135) .
-
Path B2 (Aniline Retention): Cleavage of the C(phenoxy)-O bond yields the 4-methylaniline cation radical (m/z 106) (often appearing as the tropylium derivative).
C. The Ortho-Effect Rearrangement (m/z 241 → 224) Unique to the 2-phenoxy substitution pattern is the interaction between the amine (-NH₂) and the ether oxygen.
-
Mechanism: Intramolecular hydrogen transfer from the amine to the oxygen or ring, followed by the loss of neutral fragments (e.g., loss of NH₃ or OH· depending on energy).[2]
-
Diagnostic Value: Differentiates this compound from its 3-phenoxy or 4-phenoxy isomers, which cannot undergo this proximity-driven rearrangement.
Visualization: Fragmentation Pathways
The following diagram illustrates the primary dissociation vectors for the molecular ion (M⁺ 241).
Figure 1: Primary fragmentation pathways of 2-(4-Isopropylphenoxy)-4-methylaniline under 70 eV Electron Ionization.
Experimental Protocol: Validated MS Workflow
To replicate these results or validate an unknown sample, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol (LC-MS grade).
-
Concentration: Dilute to 10 µg/mL for direct infusion (ESI) or 100 µg/mL for GC-MS injection.
Step 2: Instrument Configuration (GC-MS EI)
-
Inlet Temp: 250°C (Ensures volatilization without thermal degradation).
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV (Standard) vs. 20 eV (Low energy for enhancing M⁺).
-
Scan Range: m/z 40–400.
Step 3: Data Validation Criteria (Quality Control) For a positive identification, the spectrum must meet these three criteria:
-
Base Peak Check: The m/z 241 (M⁺) or m/z 226 peak should be the most abundant (depending on source temp).
-
Ratio Check: The ratio of m/z 226 / m/z 241 should be > 0.5 (indicating facile methyl loss).
-
Fragment Confirmation: Presence of m/z 106 (Aniline core) confirms the N-containing ring is intact.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation rules including alpha-cleavage and ortho-effects).
-
Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience. (Reference for ether cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69". National Institute of Standards and Technology. (General reference for aniline and phenyl ether analog spectra).
Sources
A Comparative Guide to the FTIR Characteristic Peaks of 2-(4-Isopropylphenoxy)-4-methylaniline
Introduction
2-(4-Isopropylphenoxy)-4-methylaniline is a complex aromatic compound featuring a primary amine, a diaryl ether linkage, and alkyl substitutions. Its unique structure gives rise to a characteristic infrared spectrum that serves as a molecular fingerprint. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules in research and drug development.[1] This guide provides an in-depth analysis of the FTIR spectrum of 2-(4-Isopropylphenoxy)-4-methylaniline, comparing its expected absorptions with experimental data from structurally related compounds. We will dissect the spectrum region by region, explaining the causality behind the characteristic vibrational modes and providing a validated experimental protocol for sample analysis.
Molecular Structure and Key Vibrational Units
To interpret the FTIR spectrum, we must first identify the functional groups within the molecule that give rise to distinct infrared absorptions. The structure contains a primary aromatic amine, an aryl ether, a methyl group, an isopropyl group, and two substituted aromatic rings. Each of these units has characteristic stretching and bending vibrations.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Detailed Procedure
-
Sample Grinding: Weigh 1-2 mg of 2-(4-Isopropylphenoxy)-4-methylaniline and place it in a clean, dry agate mortar. [2]Grind the sample with the pestle until it becomes a fine, fluffy powder.
-
Mixing with KBr: Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar. [2]Mix gently but thoroughly with the ground sample for about a minute to ensure a homogenous mixture. Avoid vigorous grinding at this stage to prevent excessive moisture absorption. [3]3. Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press. Gradually apply a pressure of 8-10 metric tons and hold for 1-2 minutes. [3]This allows the KBr to flow and form a solid, transparent disc.
-
Pellet Removal: Carefully release the pressure and disassemble the die. A high-quality pellet will be transparent or translucent. An opaque or cloudy pellet may indicate insufficient pressure, excessive moisture, or poor grinding, and should be remade.
-
Spectral Acquisition: Place the pellet into the spectrometer's sample holder. First, run a background scan with nothing in the sample compartment to account for atmospheric CO₂ and H₂O. Then, run the sample scan to obtain the infrared spectrum.
Conclusion
The FTIR spectrum of 2-(4-Isopropylphenoxy)-4-methylaniline is rich with information, providing a definitive confirmation of its structure. The key identifying features are the dual N-H stretching peaks of the primary aromatic amine (3500-3300 cm⁻¹), the strong asymmetric C-O-C stretch of the aryl ether linkage (1300-1200 cm⁻¹), and the characteristic patterns of C-H and C=C vibrations from the substituted alkyl and aromatic moieties. By comparing the spectrum to simpler analogues and following a rigorous experimental protocol like the KBr pellet method, researchers can confidently identify and characterize this molecule.
References
-
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. [Link]
-
Marini, F., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]
-
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
University of Helsinki. Quick User Guide for FT-IR. [Link]
-
Scribd. (2019, March 20). Infrared Correlation Chart for Amines. [Link]
-
NIST. Diphenyl ether. NIST WebBook. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
SpectraBase. N-(1-(4-methoxyphenyl)ethyl)-4-methylaniline - Optional[Vapor Phase IR] - Spectrum. [Link]
-
PubChem. 4-Isopropylaniline. [Link]
-
Shimadzu. (2005, January). Fast identification of brominated flame-retardants. FTIR news. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
-
ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich. [Link]
-
NIST. Diphenyl ether. NIST WebBook. [Link]
-
University of Michigan. Simplified Infrared Correlation Chart. [Link]
-
Wikipedia. Infrared spectroscopy correlation table. [Link]
-
Agilent. FTIR Spectroscopy Reference Guide. [Link]
-
PubChem. 3-Fluoro-4-methylaniline. [Link]
-
Thermo Fisher Scientific. Product Specification: 4-Isopropylaniline, 99%. [Link]
-
ResearchGate. (2018). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link]
-
Ramalingam, S., et al. (2010, June 15). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Journal of Research in Chemistry. (2023). GC-MS and FTIR analysis of bioactive phytochemicals from ethanolic leaf extracts of Aloe secundiflora, Tephrosia vogelii & N. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
Sources
UV-Vis Absorption Profiling of 2-(4-Isopropylphenoxy)-4-methylaniline: A Comparative Guide for Assay Development
Accurate spectrophotometric characterization of complex organic intermediates is a foundational requirement in modern drug discovery and agrochemical development. 2-(4-Isopropylphenoxy)-4-methylaniline is a sterically hindered diaryl ether amine frequently utilized as a building block for advanced therapeutics, such as kinase inhibitors.
For researchers developing High-Performance Liquid Chromatography (HPLC-UV) methods or high-throughput binding assays, understanding the photophysical properties of this molecule is critical. This guide provides an objective comparison of its UV-Vis absorption performance against structural alternatives, detailing the mechanistic causality behind its spectral profile and providing a self-validating experimental protocol.
Chromophore Analysis & Spectral Causality
The UV-Vis absorption spectrum of 2-(4-Isopropylphenoxy)-4-methylaniline is dictated by the interplay of two primary chromophores, modified by significant steric effects:
-
The Aniline Core (4-methylaniline): The primary amine group donates its nitrogen lone pair into the
-system of the toluidine ring, resulting in a characteristic transition (Band II) and a strong transition (Band I). -
The Diaryl Ether Linkage: The bulky 4-isopropylphenoxy group is positioned ortho to the amine.
The Causality of Steric Hindrance: Unlike para-substituted diaryl ethers, the ortho-substitution in this compound creates severe steric clashing. This forces the two aromatic rings out of coplanarity. Because the rings are twisted, extended
Comparative UV-Vis Performance Data
To establish robust quantification parameters, it is essential to compare 2-(4-Isopropylphenoxy)-4-methylaniline against its structural alternatives. The table below outlines the expected photophysical parameters in a polar protic solvent (Methanol).
Table 1: Comparative UV-Vis Absorption Parameters
| Compound / Alternative | Structural Characteristic | Primary Band ( | Secondary Band ( | Molar Absorptivity ( |
| 2-(4-Isopropylphenoxy)-4-methylaniline | Ortho-phenoxy, sterically twisted | ~242 nm | ~288 nm | Moderate (~2,100 |
| p-Toluidine (Baseline) | Simple substituted aniline | ~235 nm | ~285 nm | Low (~1,500 |
| 4-(4-Isopropylphenoxy)aniline | Para-phenoxy, highly planar | ~248 nm | ~295 nm | High (~14,000 |
| Diphenyl Ether (Reference) | Unsubstituted diaryl ether | ~220 nm | ~270 nm | Moderate (~2,000 |
Objective Comparison:
When choosing an intermediate for drug design, the para-isomer (4-(4-Isopropylphenoxy)aniline) offers higher molar absorptivity, making it easier to detect at trace levels in HPLC-UV. However, the ortho-isomer (2-(4-Isopropylphenoxy)-4-methylaniline) is often selected for its unique 3D conformation, which can enhance binding affinity in target protein pockets. Analysts must account for its lower
Solvatochromism and the Self-Validating pH Shift
A hallmark of rigorous assay development is the implementation of a self-validating system. For primary amines like 2-(4-Isopropylphenoxy)-4-methylaniline, pH-dependent spectral shifting (solvatochromism) serves as an internal quality control check to confirm the presence of the free amine versus a coupled amide product[2].
Mechanistic Causality of the Hypsochromic (Blue) Shift:
When the compound is exposed to an acidic medium (e.g., 0.1 M HCl), the primary amine becomes protonated, forming an anilinium ion. Because the protonated nitrogen no longer has a lone pair of electrons available for
Experimental Protocol: High-Fidelity UV-Vis Acquisition
To ensure reproducibility and trustworthiness in your spectral data, follow this step-by-step methodology for acquiring the UV-Vis spectrum and executing the pH-shift validation assay.
Materials Required:
-
2-(4-Isopropylphenoxy)-4-methylaniline (Target Compound)
-
Spectral Grade Methanol (UV cutoff < 210 nm)
-
0.1 M Hydrochloric Acid (HCl) in Methanol
-
Quartz cuvettes (10 mm path length) or a UV-transparent 96-well microplate.
Step-by-Step Methodology:
-
Gravimetric Stock Preparation: Weigh precisely 2.41 mg of the compound and dissolve in 10 mL of spectral grade methanol to create a 1.0 mM stock solution. Expert Insight: Using spectral grade methanol is non-negotiable; standard reagent-grade solvents contain impurities that absorb heavily below 250 nm, masking the critical
transitions. -
Working Dilution: Dilute the stock solution 1:100 in methanol to achieve a 10 µM working concentration.
-
Baseline Correction: Fill two quartz cuvettes with pure methanol. Place them in the sample and reference beams of a dual-beam spectrophotometer and perform a baseline zero from 200 nm to 400 nm.
-
Neutral Scan Acquisition: Replace the sample cuvette with the 10 µM neutral working solution. Scan from 200 nm to 400 nm. Record the exact
and absorbance values to calculate using the Beer-Lambert Law ( ). -
Acidic Shift Validation: Add 10 µL of 0.1 M HCl to the sample cuvette. Invert gently to mix. Re-scan the sample. You must observe the disappearance of the ~288 nm peak and the emergence of a new peak near ~260 nm. If this shift does not occur, the amine is either already functionalized (e.g., oxidized or acylated) or the pH is insufficiently low.
Workflow Visualization
The following diagram illustrates the logical relationships and operational flow of the high-throughput UV-Vis validation system described above.
High-Throughput UV-Vis Validation Workflow for Amine Protonation Shifts.
References
- Source: bspublications.
- Title: Photoinduced transition-metal- and external-photosensitizer-free intramolecular aryl rearrangement via C(Ar)
- Source: ajrsp.
Sources
Reference Standards for 2-(4-Isopropylphenoxy)-4-methylaniline Analysis: A Publish Comparison Guide
The following guide details the technical requirements, qualification protocols, and comparative analysis for 2-(4-Isopropylphenoxy)-4-methylaniline reference standards.
Executive Summary & Molecule Context[1]
2-(4-Isopropylphenoxy)-4-methylaniline (C₁₆H₁₉NO, MW: 241.33 g/mol ) is a specialized diaryl ether aniline derivative. While its positional isomer, 2-(4-Isopropylphenoxy)-5-methylaniline (CAS 946715-98-6), is commercially available as a catalog reagent, the 4-methyl isomer is frequently encountered as a specific process-related impurity or genotoxic impurity (GTI) candidate in the synthesis of complex active pharmaceutical ingredients (APIs) containing diaryl ether scaffolds (e.g., specific tyrosine kinase inhibitors or agrochemical precursors).
Because this specific isomer is often not available as a USP/EP Pharmacopeial Reference Standard, researchers must often rely on Certified Reference Materials (CRMs) from specialized vendors or develop In-House Primary Standards . This guide compares these approaches, focusing on the rigorous qualification required to distinguish this molecule from its structural isomers.
Chemical Structure & Critical Attributes[2][3][4][5]
-
IUPAC Name: 4-methyl-2-[4-(propan-2-yl)phenoxy]aniline
-
Molecular Formula: C₁₆H₁₉NO
-
Key Risk: As an aniline derivative, it carries potential genotoxicity risks (mutagenicity), necessitating high-sensitivity quantification (ppm level) and high-purity reference standards (>98.0%).
Comparative Analysis: Reference Standard Types
For this specific analyte, "off-the-shelf" options are limited. The comparison below evaluates the three primary tiers of standards available to a drug development scientist.
| Feature | Tier 1: In-House Primary Standard | Tier 2: Commercial CRM (ISO 17034) | Tier 3: Research Grade / Catalog Reagent |
| Definition | Synthesized and fully characterized by the user (or CRO) using absolute methods. | Purchased from a vendor with ISO 17034 accreditation; comes with a CoA and Uncertainty budget. | General chemical supplier; limited characterization. |
| Purity Method | Mass Balance (HPLC + TGA + KF + ROI) & qNMR . | Mass Balance or qNMR (Vendor defined). | Area % by HPLC only. |
| Traceability | Traceable to SI units via NIST/BIPM traceable internal standards (e.g., Benzyl Benzoate). | Traceable to SI units via vendor's accreditation. | Often undefined or "Batch specific". |
| Uncertainty | Calculated ( | Provided on CoA. | Not provided. |
| Suitability | Gold Standard for GMP release and toxicology studies. | Excellent for routine QC and method validation.[1] | Unsuitable for quantitative impurity analysis; ID only. |
| Cost/Time | High Cost / 4-6 Weeks. | Medium Cost / Immediate.[2] | Low Cost / Immediate. |
Expert Insight: For 2-(4-Isopropylphenoxy)-4-methylaniline, Tier 3 standards often contain up to 5% of the 5-methyl isomer due to non-regioselective synthesis routes. Tier 1 or Tier 2 is mandatory for establishing response factors (RRF).
Technical Deep Dive: Synthesis & Structural Validation
To establish a Tier 1 standard, one must prove the position of the methyl group (4-position vs 5-position).
Synthesis Pathway (Diagram)
The synthesis typically involves an SNAr reaction followed by reduction. The regiochemistry is fixed by the starting material selection.
Caption: Regioselective synthesis route ensuring the methyl group remains at the 4-position relative to the nitrogen.
Critical Structural Validation (NMR)
Distinguishing the 4-methyl isomer (Target) from the 5-methyl isomer (Common Analog) requires 1H-NMR analysis of the aromatic region.
-
Target (4-Methyl): The aniline ring protons will show an ABX or ABC system where the proton ortho to the amino group (H-6) and meta to the methyl is distinct. The coupling constants (
) are critical.-
Key Signal: Doublet (or dd) for H-3 (next to phenoxy) and H-5, with H-6 appearing as a doublet with meta-coupling.
-
-
Isomer (5-Methyl): The splitting pattern changes due to the methyl group shifting position relative to the amino group.
Experimental Protocol: Purity Assignment (Mass Balance)
To qualify the standard as a Primary Reference Standard , you cannot rely solely on HPLC area %. You must use the Mass Balance Approach (100% - Impurities).
Protocol Steps
-
Chromatographic Purity (
):-
Method: HPLC-UV at 210 nm (or max absorption).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Gradient of Water (0.1% H3PO4) / Acetonitrile.
-
Run Time: Sufficient to elute late-eluting dimers.
-
Requirement: Integrate all peaks >0.05%.
-
-
Volatile Impurities (
or ):-
Residual Solvents: HS-GC-MS (Headspace) for synthesis solvents (DMF, Toluene).
-
Water Content: Karl Fischer (Coulometric) titration.
-
Note: Aniline derivatives can be hygroscopic; handle in a glove box if KF > 0.5%.
-
-
Inorganic Residue (
):-
Method: Residue on Ignition (Sulfated Ash) or TGA.
-
Limit: Typically <0.1% for high-purity organic standards.
-
-
Calculation:
Self-Validating Check (Orthogonal Method)
Verify the Mass Balance value using Quantitative NMR (qNMR) .
-
Internal Standard: Maleic Acid or Benzyl Benzoate (Traceable to NIST SRM).
-
Solvent: DMSO-d6 (prevents exchange of amine protons).
-
Acceptance: The qNMR purity must be within ±1.0% of the Mass Balance purity.
Qualification Workflow Diagram
The following flowchart illustrates the decision matrix for qualifying the material.
Caption: Orthogonal qualification workflow ensuring scientific integrity of the reference standard.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[3] Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link
- Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011. (Context on aniline impurity risks).
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link
-
PubChem. Compound Summary for 4-(2-Isopropyl-5-methylphenoxy)aniline (Isomer Analog). National Library of Medicine. Link[4]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(4-Isopropylphenoxy)-4-methylaniline
This guide outlines the operational safety, handling, and disposal protocols for 2-(4-Isopropylphenoxy)-4-methylaniline .[1]
As a specialized aniline derivative, this compound presents a dual-hazard profile: acute systemic toxicity characteristic of aromatic amines (methemoglobinemia) and environmental persistence typical of lipophilic phenoxy compounds.[1] This guide moves beyond generic SDS statements to provide a field-validated workflow for researchers.
Executive Safety Assessment
Compound Class: Lipophilic Aromatic Amine Primary Hazard: Skin Absorption & Blood Toxicity GHS Classification (Inferred from SAR): Acute Tox. 3 (Oral/Dermal), STOT RE 2 (Blood), Aquatic Acute/Chronic 1.
Critical Warning: Unlike simple anilines, the isopropylphenoxy substituent increases lipophilicity (LogP > 4), significantly enhancing skin penetration rates and retention in adipose tissue. Standard nitrile gloves provide insufficient protection for prolonged contact.
Personal Protective Equipment (PPE) Strategy
The following protocol is designed to prevent latency-based exposure , where the chemical permeates PPE without visible degradation.
Hand Protection: The "Zone of Defense" Approach
Do not rely on single-gloving. Use a permeation-based layering system.[1]
| Layer | Material | Thickness | Function |
| Inner | Nitrile (High Dexterity) | 4-5 mil | Sweat barrier & visual contrast for tears.[1] |
| Outer (Standard) | Double-dipped Nitrile or Neoprene | >8 mil | Primary splash protection.[1] Change every 30 mins of active handling. |
| Outer (High Risk) | Silver Shield® (Laminate) | 2.7 mil | Mandatory for spill cleanup or handling pure oil/melt. |
Respiratory & Body Protection[1][2][3][4]
-
Respiratory: If handling the solid powder or heating the liquid >40°C, a P100/OV (Organic Vapor) combination cartridge is required.
-
Body: Tyvek® lab coats (closed front) are superior to cotton. Cotton absorbs lipophilic anilines, creating a secondary exposure source against the skin.
PPE Decision Logic Diagram
Figure 1: Decision tree for selecting PPE based on physical state and operational scale.[1] Note the aggressive escalation to laminate gloves for liquids due to lipophilicity.
Operational Workflow: Receipt to Reaction
Phase 1: Receipt & Storage
-
Inspection: Upon receipt, inspect the septum/cap for yellowing or crystallization (signs of oxidation).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C . Anilines oxidize to form azo-compounds and tars which can be more toxic than the parent.
-
Secondary Containment: Store the vial inside a sealed polyethylene bag or a secondary plastic jar to prevent cross-contamination of the fridge atmosphere.
Phase 2: Weighing & Dispensing
The "Static-Free" Protocol:
-
Engineering Control: All weighing must occur inside a chemical fume hood. Do not use a benchtop balance.
-
Static Mitigation: If the substance is a solid, use an ionizing bar or anti-static gun. Substituted anilines are often "sticky" and prone to static fly-away.
-
Transfer: Use disposable glass pipettes (for liquids) or antistatic spatulas. Never use plastic syringes for the pure neat liquid; the lipophilic nature may swell the rubber plunger, causing jamming and accidental ejection.
Phase 3: Reaction Setup
-
Quenching Pre-Check: Before starting, ensure a quenching bath (dilute HCl or acidic aqueous waste stream) is prepared.
-
Glassware: Use single-neck flasks with secure Clamps. Avoid multi-neck setups where joints can loosen.
-
Temperature: If heating >100°C, ensure the condenser coolant is active before heating begins.
Waste Disposal & Decontamination
Core Principle: This compound is Non-Halogenated but highly toxic to aquatic life. It must never enter the sewer system.
Disposal Classification Table
| Waste Stream | Composition | Disposal Category | Container Labeling |
| Primary Mother Liquor | Reaction solvents + Product residues | Non-Halogenated Organic | "Toxic, Organic Solvent, Aniline Derivative" |
| Aqueous Wash | Water + Acid/Base washes | Aqueous Toxic | "Aqueous Waste, Trace Organics, pH [Value]" |
| Solid Waste | Gloves, paper towels, weighing boats | Hazardous Solid | "Contaminated Debris (Anilines)" |
| Sharps | Needles, glass pipettes | Chemically Contaminated Sharps | Standard Sharps Bin |
Decontamination of Glassware
-
Rinse 1: Acetone (collect as organic waste).[2]
-
Rinse 2: 1M HCl (converts the aniline to the water-soluble anilinium salt).
-
Wash: Soap and water.[3][4] Why this works: The acid rinse protonates the amine, drastically increasing water solubility and allowing for effective removal of residues that acetone might miss.
Emergency Response: Aniline Specifics
Scenario: Skin Exposure
-
Immediate Action: Do not just rinse. Wash with soap and water. Water alone is ineffective against this lipophilic compound.
-
Observation: Monitor for signs of Methemoglobinemia (blue/grey coloring of lips/nails, headache, dizziness) for 24 hours.
-
Medical Context: Provide the SDS to EMS. Mention "Suspected Aniline Absorption."
Scenario: Spill (>5 mL/g)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield® gloves and respiratory protection.
-
Absorb: Use sand or vermiculite. Do not use combustible materials (sawdust).
-
Clean: Wipe surface with dilute HCl, then soap water.
References
-
PubChem. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Available at: [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
